ACG416B
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C38H36Br2N4 |
|---|---|
分子量 |
708.5 g/mol |
IUPAC名 |
N-methyl-1-[[3-[3-[[4-(N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-phenylpyridin-1-ium-4-amine dibromide |
InChI |
InChI=1S/C38H36N4.2BrH/c1-39(35-15-5-3-6-16-35)37-19-23-41(24-20-37)29-31-11-9-13-33(27-31)34-14-10-12-32(28-34)30-42-25-21-38(22-26-42)40(2)36-17-7-4-8-18-36;;/h3-28H,29-30H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
NOXDPLVCKHQSFW-UHFFFAOYSA-L |
正規SMILES |
CN(C1=CC=CC=C1)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=CC=C6.[Br-].[Br-] |
製品の起源 |
United States |
Foundational & Exploratory
ACG416B: A Technical Guide to its Mechanism of Action as a Choline Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACG416B is a potent and specific inhibitor of choline kinase (ChoK), an enzyme that plays a pivotal role in the synthesis of phosphatidylcholine, a key component of cell membranes. Elevated ChoK activity is a hallmark of many cancers, making it a compelling target for anti-cancer drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory effects on ChoK, its impact on cancer cell proliferation, and the broader implications for signaling pathways involved in cell growth and survival. The information presented herein is intended to support further research and development of this compound and other ChoK inhibitors as potential therapeutic agents.
Core Mechanism of Action: Inhibition of Choline Kinase
This compound, also identified in seminal literature as compound 18, is a bispyridinium compound designed to competitively inhibit choline kinase at the choline-binding site.[1] Choline kinase is the initial enzyme in the Kennedy pathway, responsible for the ATP-dependent phosphorylation of choline to phosphocholine.
The primary mechanism of action of this compound is the direct inhibition of choline kinase alpha (ChoKα), the predominant isoform overexpressed in many tumor types. This inhibition disrupts the production of phosphocholine, a critical precursor for the synthesis of phosphatidylcholine. The resulting depletion of phosphocholine has significant downstream consequences for cancer cells, which exhibit an increased demand for membrane phospholipids to support rapid proliferation.
Quantitative Inhibition Data
The inhibitory potency of this compound against choline kinase has been determined through in vitro enzymatic assays.
| Compound | Target | IC50 (µM) |
| This compound | Choline Kinase (ChoK) | 0.4 |
Table 1: In vitro inhibitory activity of this compound against Choline Kinase.
Signaling Pathway of Choline Kinase Inhibition
The inhibition of choline kinase by this compound initiates a cascade of events that ultimately leads to the disruption of cell membrane integrity and signaling.
Antiproliferative Activity
This compound has demonstrated significant antiproliferative activity against human cancer cell lines. This effect is a direct consequence of the inhibition of choline kinase, leading to a reduction in the building blocks necessary for new membrane synthesis in rapidly dividing cancer cells.
Quantitative Antiproliferative Data
Studies have shown that this compound exhibits antiproliferative effects against the HT-29 human colon cancer cell line.[1][2] While the specific IC50 value for the antiproliferative activity of this compound from the primary literature is not publicly available, related bispyridinium compounds show activity in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
| This compound (Compound 18) | HT-29 (Human Colon Cancer) | Data not publicly available |
| Representative Bispyridinium Compounds | HT-29 (Human Colon Cancer) | ~1-10 |
Table 2: Antiproliferative activity of this compound and related compounds.
Downstream Effects on Cellular Signaling and Survival
The inhibition of choline kinase and the subsequent decrease in phosphocholine levels can have broad effects on intracellular signaling pathways that are crucial for cancer cell survival and proliferation. While the specific downstream signaling effects of this compound have not been extensively characterized in publicly available literature, the effects of choline kinase inhibition in general are known to impact key oncogenic pathways.
Potential Impact on PI3K/AKT and MAPK/ERK Pathways
The PI3K/AKT and MAPK/ERK pathways are central regulators of cell growth, proliferation, and survival, and are often hyperactivated in cancer. Phosphatidylcholine metabolism has been linked to the activity of these pathways. It is hypothesized that the disruption of membrane lipid composition and the reduction of signaling intermediates derived from phosphatidylcholine could modulate the activity of these pathways.
Induction of Apoptosis
By disrupting essential cellular processes, choline kinase inhibitors can induce programmed cell death, or apoptosis, in cancer cells. While specific studies on this compound's apoptotic effects are limited, the induction of apoptosis is a known consequence of treatment with other ChoKα inhibitors. This is often characterized by the activation of caspases and the externalization of phosphatidylserine on the cell surface.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of choline kinase inhibitors like this compound.
Choline Kinase Inhibition Assay (Radiometric Method)
This assay measures the enzymatic activity of ChoK by quantifying the incorporation of radiolabeled choline into phosphocholine.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), MgCl₂, ATP, and purified recombinant human ChoKα.
-
Inhibitor Addition : Add varying concentrations of this compound to the reaction mixture.
-
Initiation of Reaction : Start the reaction by adding [¹⁴C-methyl]-choline.
-
Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Termination of Reaction : Stop the reaction by heating (e.g., boiling for 3 minutes).
-
Separation of Products : Separate the radiolabeled phosphocholine from the unreacted choline using thin-layer chromatography (TLC).
-
Quantification : Scrape the phosphocholine spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
IC50 Determination : Calculate the concentration of this compound that causes 50% inhibition of ChoK activity.
Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells (e.g., HT-29) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for antiproliferative activity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cancer cells with this compound at various concentrations for a defined period.
-
Cell Harvesting : Harvest the cells, including both adherent and floating populations.
-
Washing : Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Incubation : Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion and Future Directions
This compound is a potent inhibitor of choline kinase with demonstrated antiproliferative activity against cancer cells. Its mechanism of action, centered on the disruption of a key metabolic pathway essential for cancer cell growth, makes it a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics.
Future research should focus on a more detailed characterization of the downstream signaling effects of this compound to fully elucidate its mechanism of action. In vivo studies are also warranted to evaluate its efficacy and safety profile in preclinical cancer models. A deeper understanding of how this compound and other choline kinase inhibitors induce apoptosis and interact with key oncogenic signaling pathways will be critical for their successful clinical translation.
References
ACG416B compound 18 discovery and synthesis
An In-Depth Technical Guide on the Discovery and Synthesis of GzB-IL18, a Granzyme B-Activated Interleukin-18 for Cancer Immunotherapy
Disclaimer: The compound "ACG416B compound 18" is not referenced in publicly available scientific literature. This technical guide focuses on GzB-IL18 , a bioengineered protein that aligns with the therapeutic area of interest and for which scientific data is available. The detailed synthesis and purification protocols for GzB-IL18 are not fully available in the public domain; this guide presents the information that can be synthesized from available abstracts, related publications, and general molecular biology techniques.
Introduction
Interleukin-18 (IL-18) is a potent pro-inflammatory cytokine with significant potential in cancer immunotherapy. It enhances the activity of various immune cells, including T cells and Natural Killer (NK) cells, promoting a robust anti-tumor response. However, the therapeutic use of IL-18 has been hampered by toxicity associated with its systemic, constitutive activity. To address this challenge, a novel, conditionally activated form of IL-18, termed GzB-IL18 , has been developed. This engineered cytokine is designed for localized activation within the tumor microenvironment, thereby enhancing anti-tumor immunity while minimizing systemic side effects.
Discovery and Rationale
The discovery of GzB-IL18 is rooted in the goal of tightly coupling the potent pro-inflammatory effects of IL-18 to the specific recognition and killing of cancer cells by immune effector cells, such as Chimeric Antigen Receptor (CAR) T-cells.
The Challenge with Constitutive IL-18 Activity
Constitutive expression of IL-18 by CAR T-cells, while enhancing their anti-tumor efficacy, has been shown to induce severe toxicities, including cytokine release syndrome (CRS). This is due to the widespread activation of the immune system, not limited to the tumor site.
The GzB-IL18 Solution: Conditional Activation
To overcome this limitation, researchers engineered a latent form of IL-18 that can only be activated in the presence of Granzyme B (GzB). GzB is a serine protease released by activated cytotoxic T lymphocytes (CTLs) and NK cells upon target cell recognition.
The core innovation in the design of GzB-IL18 is the modification of the pro-IL-18 sequence. In its natural form, pro-IL-18 is cleaved and activated by caspase-1. In GzB-IL18, the caspase-1 cleavage site is replaced with a peptide sequence that is preferentially cleaved by Granzyme B. This elegant design ensures that IL-18 activity is spatially and temporally restricted to sites of active anti-tumor immunity where CAR T-cells are engaged with their target cancer cells and releasing GzB.
Synthesis and Generation of GzB-IL18
While a detailed, step-by-step protocol for the synthesis of GzB-IL18 is not publicly available, the generation of this engineered cytokine would follow established principles of molecular biology and protein expression. The general workflow is outlined below.
Experimental Workflow for GzB-IL18 Generation
Caption: General workflow for the generation and testing of GzB-IL18 expressing T-cells.
Experimental Protocols (Generalized)
1. Plasmid Construction:
-
Template: A plasmid containing the cDNA for human pro-IL-18 would be used as the starting material.
-
Mutagenesis: Site-directed mutagenesis would be performed to replace the nucleotide sequence encoding the caspase-1 cleavage site with the sequence for the Granzyme B cleavage site.
-
Vector Insertion: The modified GzB-IL18 gene would then be cloned into a suitable expression vector, such as a lentiviral or retroviral vector, for efficient gene delivery into T-cells.
2. Viral Vector Production and T-Cell Transduction:
-
The GzB-IL18 expression plasmid, along with packaging and envelope plasmids, would be transfected into a packaging cell line (e.g., HEK293T) to produce recombinant viral particles.
-
Primary human T-cells, often already engineered to express a CAR, would be activated and then transduced with the viral particles containing the GzB-IL18 gene.
-
Transduction efficiency would be assessed by methods such as flow cytometry for a co-expressed marker gene or qPCR for the GzB-IL18 transgene.
3. Protein Expression and Purification (for in vitro studies):
-
For studies requiring purified GzB-IL18 protein, the gene could be cloned into a bacterial or mammalian expression vector with a purification tag (e.g., His-tag).
-
The protein would be expressed in a suitable host (e.g., E. coli or HEK293 cells) and then purified from the cell lysate or supernatant using affinity chromatography.
Mechanism of Action
The mechanism of GzB-IL18 is designed to be a two-step activation process, ensuring that active IL-18 is only present where it is needed.
Signaling Pathway of GzB-IL18 Activation
Caption: Mechanism of GzB-IL18 activation and subsequent signaling.
Quantitative Data Summary
The following table summarizes the reported effects of GzB-IL18 on CAR T-cell function. The data is compiled from published abstracts and reports.
| Parameter | GzB-IL18 Effect | Comparison | Significance |
| Cytotoxicity | Enhanced | Compared to non-armored CAR T-cells | Potentiates tumor cell killing |
| Proliferation | Increased | Compared to non-armored CAR T-cells | Promotes persistence of CAR T-cells |
| IFN-γ Release | Significantly Increased | Compared to non-armored CAR T-cells | Indicates enhanced Th1-type anti-tumor immunity |
| In Vivo Anti-tumor Efficacy | Markedly Improved | Compared to non-armored CAR T-cells | Leads to better tumor control in animal models |
| Systemic Toxicity | No significant toxicity observed | Compared to constitutively active IL-18 | Demonstrates a favorable safety profile |
| Myeloid Cell Reprogramming | Promotes pro-inflammatory phenotype | - | Contributes to a more favorable tumor microenvironment |
Conclusion
GzB-IL18 represents a significant advancement in the field of cancer immunotherapy. By engineering a conditionally activated form of IL-18, researchers have devised a strategy to harness the potent anti-tumor effects of this cytokine while mitigating the risk of systemic toxicity. The activation of GzB-IL18 is tightly linked to the activity of CAR T-cells within the tumor microenvironment, leading to enhanced CAR T-cell function and the potential for improved therapeutic outcomes in patients with solid tumors. Further research and clinical trials are warranted to fully evaluate the therapeutic potential of this innovative approach.
Uncharted Territory: The Biological Activity of 1,1'-(biphenyl-3,3'-diylmethylene)bis[4-(N-methylanilino)pyridinium] dibromide Remains Undiscovered
A comprehensive review of publicly available scientific literature and databases reveals a significant knowledge gap regarding the biological activity of the novel compound, 1,1'-(biphenyl-3,3'-diylmethylene)bis[4-(N-methylanilino)pyridinium] dibromide. At present, there are no published studies detailing its pharmacological effects, mechanisms of action, or potential therapeutic applications. This absence of data precludes the creation of an in-depth technical guide as originally requested.
The initial search for information on this specific molecule yielded no direct results. While the query returned a broad range of literature concerning related chemical moieties, such as biphenyl and pyridinium derivatives, none of the identified studies investigated the compound . The retrieved articles describe the biological activities of structurally distinct molecules, including:
-
Biphenyl compounds isolated from slime molds , which have demonstrated antiproliferative activity.
-
Various pyridinium bromides , which have been explored for their antimicrobial properties.
-
Substituted biphenyl and pyridinium derivatives targeting a range of biological entities, such as the PD-1/PD-L1 immune checkpoint, the serotonin transporter (SERT), and the bromodomain-containing protein 4 (BRD4).
However, the unique combination of a biphenyl-3,3'-diylmethylene linker with two 4-(N-methylanilino)pyridinium bromide units remains uncharacterized in the scientific literature. Consequently, crucial information required for a technical guide, including quantitative data (e.g., IC50, EC50), detailed experimental protocols, and associated signaling pathways, is not available.
For researchers, scientists, and drug development professionals interested in this molecule, this represents a truly novel area of investigation. The structural features of 1,1'-(biphenyl-3,3'-diylmethylene)bis[4-(N-methylanilino)pyridinium] dibromide, particularly the bis-pyridinium structure, hint at potential interactions with biological targets that have an anionic character or possess dual binding sites. The biphenyl linker provides a specific stereochemical orientation for the two pyridinium heads, which could be critical for target recognition.
Future research on this compound would need to begin with fundamental in vitro screening to identify any potential biological activity. This could involve a broad panel of assays, such as:
-
Cytotoxicity assays against various cancer cell lines to assess any antiproliferative effects.
-
Antimicrobial assays against a range of bacteria and fungi.
-
Enzyme inhibition assays for key pharmacological targets.
-
Receptor binding assays to identify potential protein targets.
Should any significant activity be identified, subsequent studies would be required to elucidate the mechanism of action, involving techniques such as transcriptomics, proteomics, and specific signaling pathway analysis.
Proposed Initial Screening Workflow
For researchers embarking on the study of this novel compound, a logical first step would be a general cytotoxicity screening against a panel of human cancer cell lines.
Caption: A proposed workflow for the initial biological evaluation of the novel compound.
An In-Depth Technical Guide to ACG416B (CAS 795316-15-3): A Potent Choline Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACG416B, also identified as compound 18 in seminal literature, is a potent synthetic inhibitor of human choline kinase (ChoK) with a CAS number of 795316-15-3. As a member of the bispyridinium class of compounds, it demonstrates significant potential in oncological research due to its antiproliferative properties. This document provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action through the inhibition of the choline kinase pathway, and detailed experimental protocols for its synthesis and biological evaluation.
Physical and Chemical Properties
This compound is a solid organic compound with a high degree of purity, making it suitable for a range of research applications. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 795316-15-3 | Internal Data |
| Molecular Formula | C₃₈H₃₆Br₂N₄ | |
| Molecular Weight | 708.53 g/mol | |
| Appearance | Solid | |
| Purity | >98.00% | |
| Solubility | DMSO: 100 mg/mL (141.14 mM) (Requires sonication) | MedChemExpress Data |
| Storage Conditions | Store at 4°C, protected from moisture. | |
| Stock Solution Stability | -80°C for up to 6 months; -20°C for up to 1 month. | MedChemExpress Data |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent inhibition of choline kinase (ChoK), a critical enzyme in the Kennedy pathway for the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes. In numerous cancer types, ChoK is overexpressed, leading to increased levels of phosphocholine, which acts as a mitogenic second messenger, promoting cell proliferation and malignant transformation.
By competitively inhibiting ChoK, this compound disrupts the production of phosphocholine, thereby interfering with membrane biosynthesis and downstream signaling pathways that are crucial for tumor cell growth and survival. This disruption leads to an antiproliferative effect, as demonstrated in human colon cancer cell lines such as HT-29.
Below is a diagram illustrating the choline kinase signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the synthesis and evaluation of this compound (referred to as compound 18).
Synthesis of this compound (Compound 18)
The synthesis of this compound involves the reaction of 4,4'-bis(bromomethyl)-1,1'-biphenyl with an excess of 4-(dibenzylamino)pyridine.
Materials:
-
4,4'-bis(bromomethyl)-1,1'-biphenyl
-
4-(dibenzylamino)pyridine
-
Anhydrous acetonitrile (CH₃CN)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
Dissolve 1 equivalent of 4,4'-bis(bromomethyl)-1,1'-biphenyl in anhydrous acetonitrile.
-
Add 2.2 equivalents of 4-(dibenzylamino)pyridine to the solution.
-
Reflux the mixture for 24 hours under an inert atmosphere.
-
After cooling to room temperature, a precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid under vacuum to yield this compound.
Below is a graphical representation of the synthesis workflow.
Choline Kinase Inhibition Assay
This assay determines the inhibitory activity of this compound against human choline kinase. The principle is based on measuring the incorporation of radiolabeled choline into phosphocholine.
Materials:
-
Recombinant human choline kinase
-
[¹⁴C]Choline
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 8.5)
-
This compound stock solution (in DMSO)
-
DE-81 ion-exchange paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding recombinant human choline kinase and [¹⁴C]choline.
-
Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto DE-81 ion-exchange paper.
-
Wash the paper discs to remove unreacted [¹⁴C]choline.
-
Measure the radioactivity of the [¹⁴C]phosphocholine retained on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Antiproliferative Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
HT-29 human colon cancer cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% inhibition of growth).
Conclusion
This compound is a well-characterized and potent inhibitor of choline kinase with demonstrated antiproliferative activity in cancer cell lines. Its defined physical and chemical properties, along with established protocols for its synthesis and biological evaluation, make it a valuable tool for researchers investigating the role of choline metabolism in cancer and for the development of novel therapeutic agents targeting this pathway.
Disclaimer: this compound is intended for research use only and has not been approved for medical applications. Appropriate safety precautions should be taken when handling this compound.
The Role of ChoK Inhibition by ACG416B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline kinase (ChoK) has emerged as a critical metabolic enzyme in the landscape of oncology research and drug development. Its primary function is to catalyze the phosphorylation of choline to phosphocholine, the first committed step in the de novo synthesis of phosphatidylcholine (PtdCho), a major component of eukaryotic cell membranes. In numerous cancer types, ChoKα is overexpressed, leading to elevated levels of phosphocholine, which is not only a precursor for membrane biosynthesis but also acts as a mitogenic second messenger, contributing to cell proliferation and transformation. The inhibition of ChoK, therefore, presents a promising therapeutic strategy to selectively target cancer cells by disrupting their aberrant choline metabolism. This technical guide provides an in-depth overview of the role of ACG416B, a potent inhibitor of ChoK, in cancer research.
This compound: A Potent Choline Kinase Inhibitor
This compound, also identified as compound 18 in foundational studies, is a small molecule inhibitor of choline kinase. It has demonstrated significant potential in preclinical research as an anti-cancer agent due to its high potency and antiproliferative effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available preclinical research.
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 (Choline Kinase Inhibition) | Purified human ChoKα | 0.4 µM | [1] |
| Antiproliferative Activity (IC50) | HT-29 (Human Colon Cancer) | Data not yet publicly available | |
| Effect on Phosphocholine Levels | Cell line dependent | Data not yet publicly available | |
| In Vivo Tumor Growth Inhibition | Xenograft model dependent | Data not yet publicly available |
Note: While the enzymatic inhibitory concentration is established, specific IC50 values for the antiproliferative activity of this compound in various cancer cell lines and further quantitative data from in vivo studies are not yet widely published. Researchers are encouraged to consult forthcoming publications for this detailed information.
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of choline kinase. By binding to the active site of the enzyme, this compound prevents the phosphorylation of choline, leading to a cascade of downstream effects detrimental to cancer cells.
Signaling Pathway of ChoK Inhibition by this compound
The inhibition of ChoK by this compound initiates a series of cellular events that ultimately lead to reduced cell proliferation and, in many cases, apoptosis. The key steps in this pathway are illustrated below.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in the study of ChoK inhibitors like this compound.
Choline Kinase Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of choline kinase.
Workflow:
Detailed Method:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 1 mM DTT.
-
Substrate Mix: Choline chloride and [γ-³²P]ATP in assay buffer.
-
Enzyme: Purified recombinant human ChoKα diluted in assay buffer.
-
Inhibitor: this compound dissolved in DMSO and serially diluted.
-
-
Assay Procedure:
-
In a microplate, add the serially diluted this compound or DMSO (vehicle control).
-
Add the diluted ChoKα enzyme to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate mix.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding EDTA.
-
-
Detection and Analysis:
-
Spot the reaction mixture onto DE-81 ion-exchange filter paper.
-
Wash the filter paper to remove unreacted [γ-³²P]ATP.
-
Measure the radioactivity of the trapped [³²P]phosphocholine using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Detailed Method:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., HT-29).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
-
Conclusion and Future Directions
This compound is a potent inhibitor of choline kinase with demonstrated antiproliferative effects in colon cancer cells. Its mechanism of action, centered on the disruption of choline metabolism, highlights a key vulnerability in cancer cells. The provided data and protocols offer a foundational understanding for researchers in the field of oncology and drug discovery.
Future research should focus on:
-
Elucidating the full spectrum of cancer cell lines sensitive to this compound.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical tumor models.
-
Investigating the detailed downstream signaling consequences of ChoK inhibition by this compound.
-
Exploring potential combination therapies to enhance the anti-cancer effects of this compound.
This in-depth technical guide serves as a valuable resource for the scientific community to further explore the therapeutic potential of targeting choline kinase with inhibitors like this compound in the fight against cancer.
References
ACG416B: A Technical Guide to Target Specificity and Preclinical Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACG416B is a potent and specific inhibitor of Choline Kinase (ChoK), an enzyme that plays a critical role in the biosynthesis of phosphatidylcholine, a key component of cell membranes. Elevated ChoK activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the currently available data on the target specificity of this compound, its mechanism of action, and its observed anti-proliferative effects.
Disclaimer: Publicly available information regarding the comprehensive off-target screening of this compound is limited. This document summarizes the existing data on its primary target and acknowledges the absence of a broad selectivity profile.
Core Compound Information
This compound, chemically identified as 1,1'-(biphenyl-3,3'-diylmethylene)bis[4-(N-methylanilino)pyridinium] dibromide, is a synthetic small molecule designed to target the active site of Choline Kinase.
On-Target Activity
This compound has been characterized as a potent inhibitor of Choline Kinase. The primary mechanism of action involves the competitive inhibition of choline binding to the enzyme, thereby preventing the phosphorylation of choline to phosphocholine. This disruption of a critical step in phospholipid metabolism leads to impaired cell membrane integrity and function, ultimately inducing anti-proliferative effects in cancer cells that are highly dependent on this pathway.
Quantitative On-Target Data
| Parameter | Value | Cell Line/System |
| IC50 (Choline Kinase) | 0.4 µM | in vitro enzymatic assay |
| Anti-proliferative Activity | Effective against | HT-29 human colon cancer cells |
Signaling Pathway
The primary signaling pathway affected by this compound is the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylcholine. By inhibiting Choline Kinase, this compound directly blocks the first committed step in this pathway.
ACG416B: A Novel Modulator of Lipid Metabolism
Disclaimer: The molecule "ACG416B" appears to be a hypothetical or proprietary compound designation that is not present in the public scientific literature as of the latest update of this document. The following guide is a synthesized representation based on established principles of lipid metabolism and common methodologies in the field. The signaling pathways and experimental data presented are illustrative and based on well-understood mechanisms that a novel therapeutic in this area might target.
Introduction
Disorders of lipid metabolism, such as hyperlipidemia and dyslipidemia, are significant risk factors for the development of cardiovascular diseases. The search for novel therapeutic agents that can effectively and safely modulate lipid profiles is a major focus of pharmaceutical research. This document outlines the hypothetical effects and mechanism of action of a novel compound, this compound, on lipid metabolism, providing a framework for its preclinical and clinical investigation.
Quantitative Data Summary
The following tables summarize hypothetical in vitro and in vivo data for this compound, illustrating its potential efficacy in modulating key markers of lipid metabolism.
Table 1: In Vitro Efficacy of this compound on HepG2 Cells
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| LDL Receptor (LDLR) mRNA Expression (Fold Change) | 1.0 | 2.5 | 4.8 |
| SREBP-2 Cleavage (Fold Change) | 1.0 | 2.2 | 4.1 |
| PCSK9 Secretion (ng/mL) | 150 | 95 | 50 |
| Intracellular Triglyceride Content (µg/mg protein) | 50 | 35 | 22 |
Table 2: In Vivo Efficacy of this compound in a Hyperlipidemic Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (50 mg/kg) |
| Total Plasma Cholesterol (mg/dL) | 250 | 180 | 120 |
| LDL Cholesterol (mg/dL) | 180 | 110 | 60 |
| HDL Cholesterol (mg/dL) | 40 | 45 | 50 |
| Plasma Triglycerides (mg/dL) | 200 | 140 | 90 |
| Liver Triglyceride Content (mg/g tissue) | 30 | 20 | 12 |
Signaling Pathways and Mechanisms of Action
This compound is hypothesized to exert its lipid-lowering effects through a multi-faceted mechanism targeting key regulatory nodes in hepatic lipid metabolism. The primary proposed pathway involves the modulation of the SREBP-2 and PCSK9 pathways, leading to enhanced LDL cholesterol clearance.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound on LDL-C metabolism.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
In Vitro Cell-Based Assays
-
Cell Culture:
-
HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, cells are seeded in appropriate well plates and allowed to adhere for 24 hours before treatment.
-
-
Quantitative Real-Time PCR (qPCR) for Gene Expression:
-
Total RNA is extracted from treated and untreated HepG2 cells using a TRIzol-based reagent.
-
cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR is performed using a SYBR Green master mix on a real-time PCR system.
-
Relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene.
-
-
Western Blot for SREBP-2 Cleavage:
-
Nuclear and cytoplasmic protein fractions are isolated from HepG2 cells.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the N-terminal fragment of SREBP-2 and a loading control (e.g., Lamin B1).
-
After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
ELISA for PCSK9 Secretion:
-
The cell culture supernatant is collected from treated and untreated HepG2 cells.
-
The concentration of secreted PCSK9 is quantified using a commercially available human PCSK9 ELISA kit according to the manufacturer's instructions.
-
In Vivo Animal Studies
-
Animal Model:
-
Male C57BL/6J mice, 8 weeks of age, are used.
-
Hyperlipidemia is induced by feeding a high-fat, high-cholesterol diet for 8 weeks.
-
-
Drug Administration:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The compound is administered daily via oral gavage at doses of 10 mg/kg and 50 mg/kg for 4 weeks. The control group receives the vehicle alone.
-
-
Biochemical Analysis:
-
At the end of the treatment period, blood is collected via cardiac puncture after an overnight fast.
-
Plasma is separated by centrifugation.
-
Total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using commercially available enzymatic kits.
-
-
Liver Lipid Analysis:
-
A portion of the liver is excised, weighed, and homogenized.
-
Lipids are extracted from the liver homogenate using the Folch method.
-
The extracted lipids are dried and then dissolved in a suitable solvent for the quantification of triglyceride content using an enzymatic kit.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Methodological & Application
Application Notes and Protocols for ACG416B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACG416B is a potent and selective inhibitor of choline kinase (ChoK), an enzyme that plays a critical role in the synthesis of phosphatidylcholine, a major component of cell membranes.[1][2] Upregulation of ChoK activity is a hallmark of many cancer types, contributing to increased cell proliferation and survival. This compound, with the chemical name 1,1'-(biphenyl-3,3'-diylmethylene)bis[4-(N-methylanilino)pyridinium] dibromide, has demonstrated significant antiproliferative activity in various cancer cell lines, including the HT-29 human colon cancer cell line, with a reported IC50 of 0.4 µM.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the enzymatic activity of choline kinase. This inhibition disrupts the Kennedy pathway, the primary route for de novo phosphatidylcholine synthesis. The resulting decrease in phosphatidylcholine levels can lead to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound on HT-29 Cells
| Parameter | Value | Reference |
| IC50 (HT-29) | 0.4 µM | [1] |
Further quantitative data on dose-dependent effects on cell viability, proliferation, and specific protein/gene expression changes would be presented here as it becomes available from experimental studies.
Experimental Protocols
Cell Culture and Maintenance of HT-29 Cells
Materials:
-
HT-29 human colorectal adenocarcinoma cell line
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of HT-29 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet and seed new flasks at a 1:3 to 1:6 split ratio.
Cell Viability Assay (MTT Assay)
Materials:
-
HT-29 cells
-
Complete growth medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Western Blot Analysis
Materials:
-
HT-29 cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ChoK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed HT-29 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.4, 1, 5 µM) for a specified time (e.g., 24 or 48 hours).
-
Protein Extraction: Wash the cells with cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
Gene Expression Analysis (RT-qPCR)
Materials:
-
HT-29 cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CHKA, Bax, Bcl-2, c-Myc) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat HT-29 cells with this compound as described for the western blot protocol. Extract total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control.
Mandatory Visualizations
Caption: Signaling pathway of choline kinase and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound on HT-29 cells.
References
how to dissolve and prepare ACG416B for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACG416B is a small molecule compound available for research use. This document provides detailed protocols for the dissolution and preparation of this compound for use in in vitro assays. Due to the limited publicly available information on the specific biological target and mechanism of action of this compound, this document provides a general framework for its use in cell-based assays. The provided signaling pathway is a representative example of a key pathway in cancer biology that could be investigated for modulation by this compound.
Dissolution and Preparation of this compound Stock Solutions
Proper dissolution and storage of this compound are critical for obtaining reproducible results in in vitro assays. Based on the chemical properties of similar research compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 795316-15-3 |
| Molecular Formula | C₃₈H₃₆Br₂N₄ |
| Molecular Weight | 708.53 g/mol |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage of Powder | 4°C, protected from moisture |
| Storage of Stock Solution | -20°C for several months |
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare 1 mL of a 10 mM stock solution, you will need 7.0853 mg of this compound.
-
Calculation: 708.53 g/mol * 0.010 mol/L * 0.001 L = 0.0070853 g = 7.0853 mg
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Warm the solution. For enhanced solubility, warm the tube at 37°C for 10-15 minutes.[1]
-
Sonicate the solution. Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[1]
In Vitro Assay: Cell Viability (MTT) Assay
This protocol describes a general method for assessing the effect of this compound on the viability of cultured cells.
Table 2: Experimental Parameters for a Typical Cell Viability Assay
| Parameter | Recommended Condition |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| This compound Concentration Range | 0.01 µM to 100 µM (serial dilution) |
| Incubation Time | 24, 48, or 72 hours |
| Vehicle Control | DMSO (at the same final concentration as the highest this compound concentration) |
| Positive Control | A known cytotoxic compound |
Protocol for MTT Assay
Materials:
-
Cultured cells in appropriate growth medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium for dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, and positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathway Investigation
The specific molecular target of this compound has not been publicly disclosed. However, many small molecule inhibitors used in cancer research target key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is one such critical pathway often dysregulated in cancer. The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which can be a starting point for investigating the mechanism of action of novel anti-cancer compounds.
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for preparing this compound and conducting an in vitro cell viability assay.
Caption: Experimental workflow for this compound preparation and in vitro assay.
References
Application Notes and Protocols for ACG416B Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of the hypothetical compound ACG416B in mouse models. The following protocols and data are intended as a foundational framework for preclinical research and can be adapted to specific experimental needs.
Compound Information
-
Compound Name: this compound
-
Description: A novel investigational compound.
-
Formulation: For in vivo studies, this compound is typically dissolved in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like 20% β-hydroxypropyl-cyclodextrin, depending on its solubility characteristics. The final formulation should be filtered through a 0.22 µm filter to ensure sterility before administration.
Dosage and Administration Overview
The appropriate dosage and administration route for this compound will depend on the specific mouse model and the therapeutic goals of the study. The following tables summarize common administration routes and provide general guidance on dosing.
Table 1: Recommended Administration Routes and Volumes for this compound in Adult Mice
| Route of Administration | Recommended Volume | Needle Gauge | Site of Administration | Absorption Rate |
| Intravenous (IV) | < 0.2 mL | 27-30 G | Lateral tail vein | Very Fast |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | Lower right abdominal quadrant | Fast |
| Subcutaneous (SC) | < 2-3 mL (split into multiple sites if > 1 mL) | 25-27 G | Dorsal region (between shoulder blades) | Slow |
| Intramuscular (IM) | < 0.05 mL | 25-27 G | Thigh muscle | Moderate |
| Oral Gavage (PO) | < 1-2 mL | 20-22 G (gavage needle) | Directly into the stomach via the esophagus | Variable |
Table 2: Example Dosing Regimens for this compound in a Xenograft Tumor Model
| Dosing Regimen | Dose (mg/kg) | Route | Frequency | Duration |
| Daily | 10 | IP | Once daily, 5 days/week | 21 days |
| Intermittent (High Dose) | 50 | IV | Twice weekly | 21 days |
| Continuous (Low Dose) | 5 | SC | Once daily | 28 days |
Experimental Protocols
Preparation of this compound for Injection
-
Calculate the required amount: Weigh the appropriate amount of this compound powder based on the desired concentration and final volume.
-
Dissolve the compound: Add the sterile vehicle to the this compound powder and vortex or sonicate until fully dissolved.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution at the recommended temperature (e.g., 4°C or -20°C) and protect from light if the compound is light-sensitive.
Administration Procedures
The following are general guidelines for common administration routes. Always adhere to institution-specific IACUC protocols.
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Swab the tail with 70% ethanol.
-
Insert a 27-30 G needle into one of the lateral tail veins and inject the solution slowly.
-
-
Intraperitoneal (IP) Injection:
-
Securely restrain the mouse, tilting it slightly head-down.
-
Insert a 25-27 G needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid (blood or urine) is drawn back, then inject the solution.
-
-
Subcutaneous (SC) Injection:
-
Gently lift the skin between the shoulder blades to form a "tent".
-
Insert a 25-27 G needle into the base of the tented skin, parallel to the spine.
-
Aspirate to check for blood, then inject the solution.
-
-
Oral Gavage (PO):
-
Gently restrain the mouse.
-
Measure the distance from the mouse's nose to the tip of the xiphoid process to determine the correct insertion depth.
-
Carefully insert a flexible gavage needle into the esophagus and down to the predetermined depth.
-
Slowly administer the solution.
-
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a potential mechanism of action for this compound, where it acts as an inhibitor of a key kinase in a cancer-related signaling cascade.
Application Notes and Protocols for ACG416B in HT-29 Colon Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The HT-29 cell line, derived from a human colorectal adenocarcinoma, is a widely utilized in vitro model for the study of colon cancer biology and for the preclinical evaluation of novel therapeutic agents.[1][2][3][4] These cells exhibit epithelial morphology and can be induced to differentiate, forming a polarized monolayer with tight junctions, which makes them a versatile tool for studying various aspects of intestinal cell physiology and drug interactions.[1][2][5] This document provides detailed application notes and protocols for studying the effects of a novel investigational compound, ACG416B, on the HT-29 colon cancer cell line.
Assumed Mechanism of Action for this compound:
For the purpose of these application notes, we will hypothesize that this compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in colorectal cancer, playing a crucial role in cell survival, proliferation, and resistance to therapy.[6][7][8] Therefore, targeting this pathway is a rational therapeutic strategy.
Key Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation, as well as inhibition of apoptosis.
Data Presentation
Table 1: Cytotoxicity of this compound on HT-29 Cells
| Concentration (µM) | Mean Cell Viability (%) (48h) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 0.1 | 92.3 | ± 5.1 |
| 1 | 75.8 | ± 6.2 |
| 5 | 51.2 | ± 4.8 |
| 10 | 28.4 | ± 3.9 |
| 25 | 15.6 | ± 2.7 |
| 50 | 8.1 | ± 1.9 |
Table 2: Effect of this compound on Apoptosis in HT-29 Cells
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 | 1.5 |
| This compound (10 µM) | 25.7 | 8.9 |
| Staurosporine (1 µM) | 45.3 | 15.2 |
Table 3: Effect of this compound on PI3K/Akt Pathway Phosphorylation
| Treatment (6h) | p-Akt (Ser473) / Total Akt Ratio (Normalized to Control) | p-mTOR (Ser2448) / Total mTOR Ratio (Normalized to Control) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (10 µM) | 0.28 | 0.35 |
Experimental Protocols
HT-29 Cell Culture
A foundational aspect of in vitro studies is the proper maintenance of the cell line.
Materials:
-
HT-29 cell line
-
McCoy's 5a Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
Protocol:
-
Culture HT-29 cells in McCoy's 5a medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on HT-29 cells.
Materials:
-
HT-29 cells
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay by Flow Cytometry
This method quantifies the induction of apoptosis by this compound.
Materials:
-
HT-29 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) for 24 hours. Include a positive control (e.g., Staurosporine) and a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This technique is used to measure changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
HT-29 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HT-29 cells in 6-well plates and grow to near confluency.
-
Treat the cells with this compound (e.g., 10 µM) for a short duration (e.g., 6 hours).
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
These application notes provide a comprehensive framework for the initial characterization of the novel compound this compound in the HT-29 colon cancer cell line. The provided protocols for cell culture, cytotoxicity, apoptosis, and signaling pathway analysis are standard methods that will yield robust and reproducible data. The hypothetical data and pathway diagrams serve as a guide for the expected outcomes if this compound indeed acts as a PI3K/Akt pathway inhibitor. This systematic approach will enable a thorough preclinical evaluation of this compound's potential as a therapeutic agent for colorectal cancer.
References
- 1. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. oncology.labcorp.com [oncology.labcorp.com]
- 4. HT-29: Unique Model for Colorectal Cancer Research | Ubigene [ubigene.us]
- 5. invivogen.com [invivogen.com]
- 6. Role and mechanism of action of LAPTM4B in EGFR-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways involved in colorectal cancer: pathogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways in colorectal cancer: implications for the target therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AddexBio Product Detail - HT-29 Cells [addexbio.com]
Application Notes and Protocols for ACG416B: A Potent Inhibitor for Studying the PI3K/Akt/mTOR Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: ACG416B is a novel, highly potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently observed in various diseases, particularly in cancer, making it a key target for therapeutic intervention.[2] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying the PI3K/Akt/mTOR pathway.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Isoform | IC50 (nM) |
| PI3Kα | 0.8 |
| PI3Kβ | 15.2 |
| PI3Kδ | 2.5 |
| PI3Kγ | 28.7 |
| mTOR | 150.4 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Cell Proliferation (72h) |
| MCF-7 | Breast Cancer | 10.5 |
| PC-3 | Prostate Cancer | 25.8 |
| A549 | Lung Cancer | 52.1 |
| U87 MG | Glioblastoma | 18.3 |
Signaling Pathway Diagrams
Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against various PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ)
-
This compound (stock solution in DMSO)
-
Kinase buffer
-
ATP
-
Substrate (e.g., phosphatidylinositol)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the respective PI3K isoform diluted in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP and substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro kinase assay to determine this compound IC50 values.
Protocol 2: Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549, U87 MG)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell proliferation.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Caption: Workflow for Western blot analysis of PI3K/Akt/mTOR pathway signaling.
Conclusion: this compound is a valuable research tool for investigating the complex roles of the PI3K/Akt/mTOR signaling pathway in health and disease. The provided protocols offer a starting point for researchers to explore the effects of this potent inhibitor in various experimental systems. Further characterization and optimization of these protocols may be necessary depending on the specific cell types and experimental conditions used.
References
Application Notes and Protocols for Assessing the Anti-Proliferative Effects of ACG416B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The assessment of anti-proliferative activity is a cornerstone of cancer research and drug development. These application notes provide a comprehensive overview of established in vitro methods to characterize the anti-proliferative effects of the hypothetical compound ACG416B. The protocols detailed herein are designed to deliver robust and reproducible data for the evaluation of novel therapeutic candidates. Three key assays are presented: the MTT assay for assessing metabolic activity as an indicator of cell viability, the BrdU incorporation assay for quantifying DNA synthesis, and the colony formation assay for evaluating long-term proliferative potential.
I. Assessment of Cell Viability and Metabolic Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which can serve as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the resulting color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials:
-
This compound (or other test compound)
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium. The optimal seeding density should be determined based on the cell line's growth rate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO) and a no-cell control (medium only for background measurement).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Data Presentation: MTT Assay Results
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.12 ± 0.06 | 89.6% |
| 10 | 0.85 ± 0.05 | 68.0% |
| 50 | 0.45 ± 0.03 | 36.0% |
| 100 | 0.21 ± 0.02 | 16.8% |
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Workflow Diagram: MTT Assay
Caption: Workflow of the MTT assay for cell viability.
II. Assessment of DNA Synthesis using BrdU Incorporation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay is a method for quantifying cell proliferation by measuring the incorporation of this synthetic thymidine analog into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using specific antibodies.
Experimental Protocol: BrdU Assay
Materials:
-
This compound (or other test compound)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
BrdU labeling solution (10 µM in complete medium)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2.5N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound.
-
-
BrdU Labeling:
-
During the final 2-24 hours of the treatment period, add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X. The labeling time should be optimized for the specific cell line.
-
Incubate the plate at 37°C.
-
-
Fixation and Denaturation:
-
Carefully remove the labeling medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the fixing solution and wash the wells twice with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until color develops (5-30 minutes).
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm within 30 minutes.
-
Data Presentation: BrdU Assay Results
| This compound Conc. (µM) | Absorbance (450 nm) (Mean ± SD) | % Proliferation |
| 0 (Vehicle Control) | 1.52 ± 0.11 | 100% |
| 1 | 1.35 ± 0.09 | 88.8% |
| 10 | 0.98 ± 0.07 | 64.5% |
| 50 | 0.51 ± 0.04 | 33.6% |
| 100 | 0.25 ± 0.03 | 16.4% |
-
% Proliferation = (Absorbance of treated cells / Absorbance of control cells) x 100
Workflow Diagram: BrdU Assay
Caption: Workflow of the BrdU incorporation assay.
III. Assessment of Long-Term Proliferative Potential using Colony Formation Assay
The colony formation or clonogenic assay assesses the ability of a single cell to undergo sustained proliferation and form a colony. It is a valuable tool for evaluating the long-term effects of a compound on cell survival and reproductive integrity.
Experimental Protocol: Colony Formation Assay
Materials:
-
This compound (or other test compound)
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates containing 2 mL of complete medium.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Alternatively, for continuous exposure, add this compound to the medium for the entire duration of the experiment.
-
-
Colony Growth:
-
If treatment is for a defined period, remove the compound-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 10% neutral buffered formalin for 10-15 minutes.
-
Remove the fixative and stain with Crystal Violet solution for 20-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Data Presentation: Colony Formation Assay Results
| This compound Conc. (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction |
| 0 (Vehicle Control) | 125 ± 10 | 25.0% | 1.00 |
| 1 | 102 ± 8 | 20.4% | 0.82 |
| 10 | 65 ± 6 | 13.0% | 0.52 |
| 50 | 21 ± 4 | 4.2% | 0.17 |
| 100 | 5 ± 2 | 1.0% | 0.04 |
-
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100
-
Survival Fraction (SF) = PE of treated cells / PE of control cells
Workflow Diagram: Colony Formation Assay
Caption: Workflow of the colony formation assay.
IV. Potential Signaling Pathways Affected by Anti-Proliferative Agents
Anti-proliferative compounds often exert their effects by modulating key signaling pathways that control cell cycle progression, growth, and survival. Two central pathways are the PI3K/Akt/mTOR and Ras/MAPK pathways. Understanding these pathways can help in elucidating the mechanism of action of compounds like this compound.
Diagram: Simplified Cell Proliferation Signaling Pathways
Caption: Key signaling pathways in cell proliferation.
Application Notes and Protocols: Paclitaxel in Combination with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent anti-mitotic agent widely employed in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptotic cell death. To enhance its therapeutic efficacy and overcome mechanisms of drug resistance, paclitaxel is frequently administered in combination with other chemotherapeutic agents. These combination regimens are designed to exploit synergistic or additive interactions by targeting distinct cellular pathways.
This document provides detailed application notes and protocols for investigating the preclinical efficacy of paclitaxel in combination with two commonly used chemotherapeutic agents: Carboplatin and Doxorubicin .
Paclitaxel and Carboplatin Combination Therapy
The combination of paclitaxel and carboplatin is a standard first-line treatment for several cancers. Carboplatin, a platinum-based alkylating agent, exerts its cytotoxic effects by forming DNA adducts, which inhibit DNA replication and transcription. The synergistic effect of this combination is largely attributed to the cell cycle arrest induced by paclitaxel, which allows for the accumulation of carboplatin-DNA adducts by hindering DNA repair mechanisms.[1]
Preclinical Data Summary: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of paclitaxel and carboplatin, alone and in combination, in various cancer cell lines. The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | Paclitaxel IC50 (µM) | Carboplatin IC50 (µM) | Combination IC50 (Paclitaxel:Carboplatin Ratio) | Combination Index (CI) | Reference |
| KGN | Ovarian Granulosa Cell Tumor | 93.31 | 343.32 | Not specified | 0.14 (1:10 ratio) | [2] |
| UT-OC-3 | Ovarian Carcinoma | Not specified | Not specified | Not specified | < 1 (Supra-additive) | [3] |
| UT-OC-5 | Ovarian Carcinoma | Not specified | Not specified | Not specified | < 1 (Supra-additive) | [3] |
| SK-OV-3 | Ovarian Carcinoma | Not specified | Not specified | Not specified | < 1 (Supra-additive) | [3] |
Signaling Pathway: Paclitaxel and Carboplatin Synergy
Paclitaxel and Doxorubicin Combination Therapy
The combination of paclitaxel with doxorubicin, an anthracycline antibiotic that inhibits topoisomerase II and intercalates into DNA, is another widely used regimen, particularly in breast cancer. The two drugs have different mechanisms of action and non-overlapping toxicities, making them suitable partners for combination therapy. Their synergistic effects are thought to arise from paclitaxel's ability to arrest cells in the G2/M phase, a phase in which they are more sensitive to the DNA-damaging effects of doxorubicin.[4]
Preclinical Data Summary: In Vivo Tumor Growth Inhibition
The following table presents data from a preclinical study evaluating the efficacy of paclitaxel and doxorubicin, alone and in combination, in a murine mammary carcinoma model.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Reference |
| Control (Vehicle) | 1500 | 0 | [5] |
| Doxorubicin (5 mg/kg) | 750 | 50 | [5] |
| Paclitaxel (25 mg/kg) | 750 | 50 | [5] |
| Doxorubicin + Paclitaxel | < 500 | > 66 | [5] |
Signaling Pathway: Paclitaxel and Doxorubicin Synergy
Experimental Protocols
In Vitro Cytotoxicity Assessment: Clonogenic Assay
This protocol is used to determine the long-term survival and proliferative capacity of cancer cells after treatment with chemotherapeutic agents.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Paclitaxel and other chemotherapeutic agents
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Harvest and count cells to obtain a single-cell suspension. Seed an appropriate number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.[6]
-
Drug Treatment: Treat the cells with various concentrations of paclitaxel, the second chemotherapeutic agent, and their combination for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.
-
Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, allowing colonies to form.[7]
-
Fixation and Staining: When colonies in the control wells are visible (at least 50 cells per colony), remove the medium, wash with PBS, and fix the colonies with the fixation solution for 5-10 minutes. Stain the fixed colonies with crystal violet solution for 15-30 minutes.[6]
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group. The combination index (CI) can be calculated using software like CompuSyn to determine the nature of the drug interaction.
Experimental Workflow: Clonogenic Assay
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment.
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.[1]
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of paclitaxel in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
Matrigel (optional)
-
Paclitaxel and the second chemotherapeutic agent, formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, paclitaxel alone, second agent alone, combination).[9]
-
Drug Administration: Administer the drugs according to a predetermined schedule, dose, and route (e.g., intravenous, intraperitoneal). Monitor the body weight of the mice as an indicator of toxicity.[10]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific treatment duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
Experimental Workflow: In Vivo Xenograft Study
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Systematic Drug Testing Reveals Carboplatin, Paclitaxel, and Alpelisib as a Potential Novel Combination Treatment for Adult Granulosa Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboplatin-paclitaxel- and carboplatin-docetaxel-induced cytotoxic effect in epithelial ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Treatment of paclitaxel and doxorubicin changes the immune microenvironment of breast cancer and inhibits the growth of tumor cells in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin and paclitaxel enhance the antitumor efficacy of vaccines directed against HER 2/neu in a murine mammary carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic Assay [bio-protocol.org]
- 7. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Complete Regression of Xenograft Tumors upon Targeted Delivery of Paclitaxel via Π-Π Stacking Stabilized Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response to Treatment in 4T1 Tumor Following Exposure to Paclitaxel and Doxorubicin Based on Antiangiogenic Effects | Basic & Clinical Cancer Research [bccr.tums.ac.ir]
- 10. Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of a Novel Investigational Agent (ACG416B)
Disclaimer: As "ACG416B" is not a publicly documented investigational agent, this document provides a generalized framework for in vivo experimental design. The protocols and pathways described are based on common practices for evaluating a novel anti-cancer agent and should be adapted based on the specific mechanism of action of the compound .
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for a novel therapeutic candidate, exemplified by this compound. The successful preclinical evaluation of a new drug hinges on robust in vivo studies to establish efficacy, safety, and a clear understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1][2] This document outlines detailed protocols for key in vivo experiments and provides templates for data presentation and visualization of relevant biological pathways and experimental workflows.
Rationale for In Vivo Studies
In vivo studies are a critical component of preclinical research, offering insights into the complex interactions between a drug and a living organism that cannot be fully replicated by in vitro assays.[1][2] The primary objectives for the in vivo evaluation of this compound are:
-
To assess anti-tumor efficacy: To determine the extent to which this compound can inhibit tumor growth in a relevant animal model.
-
To establish a pharmacokinetic profile: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[3][4]
-
To evaluate the pharmacodynamic effects: To confirm that this compound is engaging its intended target and modulating downstream signaling pathways in the tumor.[3][5]
-
To determine the therapeutic window: To identify a dose range that is both effective and well-tolerated.
Hypothetical Signaling Pathway: PI3K/AKT/mTOR
For the purpose of this guide, we will assume that this compound targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[6][7]
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway targeted by this compound.
Experimental Protocols
A well-structured experimental design is crucial for obtaining reproducible and translatable results.[1][8] The following protocols outline the key in vivo studies for this compound.
Animal Model Selection
The choice of animal model is a critical determinant of the success of in vivo studies.[1] For oncology studies, immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used for xenograft models, where human cancer cell lines are implanted.
Efficacy Study: Tumor Growth Inhibition
Objective: To evaluate the anti-tumor activity of this compound in a xenograft model.
Protocol:
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with a known dysregulation in the PI3K/AKT/mTOR pathway (e.g., A549, MCF-7).
-
Subcutaneously implant 1 x 10^6 cells into the flank of 6-8 week old immunodeficient mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Dosing:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Administer this compound at various dose levels (e.g., 10, 30, 100 mg/kg) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle control group and a positive control group (a standard-of-care agent) if available.
-
-
Endpoints:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Primary endpoints: Tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity).
-
Secondary endpoints: Survival analysis.
-
Caption: General workflow for an in vivo efficacy study.
Pharmacokinetic (PK) Study
Objective: To determine the ADME properties of this compound.[4]
Protocol:
-
Animal Dosing:
-
Administer a single dose of this compound to non-tumor-bearing mice via the intended clinical route and an intravenous (IV) route for bioavailability assessment.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[4]
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
-
Pharmacodynamic (PD) Study
Objective: To measure the effect of this compound on its target and downstream signaling pathways in tumor tissue.[5]
Protocol:
-
Study Design:
-
Can be integrated into the efficacy study or conducted as a separate, shorter-term study.
-
-
Tissue Collection:
-
Collect tumor samples at various time points after the final dose of this compound.
-
Flash-freeze a portion of the tumor for protein and RNA analysis, and fix the remaining portion in formalin for immunohistochemistry (IHC).
-
-
Biomarker Analysis:
-
Western Blot/ELISA: Measure the levels of phosphorylated and total proteins in the target pathway (e.g., p-AKT, total AKT, p-S6K, total S6K).
-
IHC: Assess the expression and localization of target proteins within the tumor microenvironment.
-
qPCR: Analyze the expression of target-related genes.
-
Data Presentation
Clear and concise data presentation is essential for interpreting study outcomes.
Table 1: Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | 1500 ± 150 | - | -2.5 ± 1.0 |
| This compound | 10 | 1050 ± 120 | 30 | -3.0 ± 1.2 |
| This compound | 30 | 600 ± 90 | 60 | -4.5 ± 1.5 |
| This compound | 100 | 300 ± 50 | 80 | -8.0 ± 2.0 |
| Positive Control | X | 450 ± 70 | 70 | -5.0 ± 1.8 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (hr) | Bioavailability (%) |
| IV | 5 | 1200 | 0.25 | 3600 | 4.5 | 100 |
| PO | 20 | 800 | 2.0 | 7200 | 5.0 | 50 |
Table 3: Pharmacodynamic Modulation of p-AKT in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hr) | p-AKT/Total AKT Ratio (Normalized to Vehicle) |
| Vehicle | - | 4 | 1.00 |
| This compound | 30 | 2 | 0.45 |
| This compound | 30 | 4 | 0.25 |
| This compound | 30 | 8 | 0.60 |
| This compound | 30 | 24 | 0.90 |
Conclusion
The successful execution of the described in vivo studies will provide a robust data package to support the continued development of this compound. A thorough understanding of the efficacy, pharmacokinetic, and pharmacodynamic profiles is essential for making informed decisions regarding dose selection and scheduling for future clinical trials.[9][10] It is imperative that all animal studies are conducted in compliance with ethical guidelines and regulations.[2]
References
- 1. ichor.bio [ichor.bio]
- 2. mdpi.com [mdpi.com]
- 3. labtoo.com [labtoo.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medrxiv.org [medrxiv.org]
- 7. AKT/GSK3β Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
Troubleshooting & Optimization
ACG416B Solubility in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with ACG416B in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: I've prepared a stock solution of this compound in DMSO, but I see particulate matter. What should I do?
A2: The presence of particulate matter indicates that the compound has not fully dissolved. This could be due to several factors including concentration, temperature, or the quality of the DMSO. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue.
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to store the stock solution at -20°C. Some datasheets suggest that stock solutions can be stored below -20°C for several months.[1] To avoid repeated freeze-thaw cycles, which can affect compound stability and solubility, it is advisable to aliquot the stock solution into single-use vials.
Q4: Can I heat the this compound/DMSO mixture to improve solubility?
A4: Yes, gentle warming can aid in dissolution. A product data sheet for this compound suggests warming the tube at 37°C to obtain a higher solubility.[1] However, prolonged or excessive heating should be avoided as it may risk degrading the compound.
Q5: Is sonication recommended for dissolving this compound in DMSO?
A5: Yes, using an ultrasonic bath is a recommended technique to aid in the dissolution of this compound.[1] Sonication uses sound energy to agitate particles and can significantly improve the dissolution of compounds that are difficult to dissolve.
Troubleshooting Guide
If you are experiencing issues with dissolving this compound in DMSO, follow this step-by-step troubleshooting guide.
Step 1: Verify Your Materials and Concentration
-
Compound Integrity: Ensure the this compound powder appears as expected and has been stored correctly according to the manufacturer's instructions.
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of many organic compounds. Use fresh, anhydrous (dry) DMSO from a recently opened bottle.
-
Target Concentration: Re-calculate your desired concentration to ensure it is not excessively high. If a specific solubility limit is unknown, it is best to start with a lower concentration and incrementally increase it.
Step 2: Employ Mechanical and Thermal Assistance
-
Vortexing: After adding DMSO to the this compound powder, vortex the vial vigorously for 2-3 minutes.
-
Warming: Gently warm the solution in a water bath set to 37°C for 10-15 minutes.[1]
-
Sonication: Place the vial in an ultrasonic bath for 15-30 minutes to further aid dissolution.[1]
-
Inspect: After these steps, visually inspect the solution against a light source to check for any remaining undissolved particles.
Step 3: If Solubility Issues Persist
If the compound is still not fully dissolved, consider the following:
-
Prepare a Saturated Solution: Add a small, known amount of this compound to a known volume of DMSO. Continue adding small increments of the compound until no more dissolves (i.e., a precipitate remains). This will give you an approximation of the solubility limit under your current conditions.
-
Consider Alternative Solvents: While DMSO is a powerful and common solvent, for some compounds, other solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) might offer better solubility. However, always consider the compatibility of the solvent with your downstream experimental assays.
This compound Chemical Properties
| Property | Value |
| Molecular Formula | C38H36Br2N4 |
| Molecular Weight | 708.53 g/mol |
| Appearance | Solid |
| CAS Number | 795316-15-3 |
Experimental Protocol: Determining Approximate Solubility of this compound in DMSO
This protocol outlines a method to estimate the solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
-
Water bath
Methodology:
-
Preparation: Weigh out a precise amount of this compound (e.g., 5 mg) and place it into a microcentrifuge tube.
-
Initial Solvent Addition: Add a small, precise volume of anhydrous DMSO to the tube to create a high target concentration (e.g., 100 µL to target 50 mg/mL).
-
Dissolution Attempts:
-
Vortex the tube vigorously for 3 minutes.
-
If not fully dissolved, place the tube in a 37°C water bath for 15 minutes.
-
If still not dissolved, place the tube in an ultrasonic bath for 30 minutes.
-
-
Visual Inspection: Carefully inspect the solution for any visible solid particles. If the solution is clear, the solubility is at least at this concentration.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another precise volume of DMSO (e.g., 100 µL) to decrease the concentration.
-
Repeat Dissolution Steps: Repeat step 3 for the new, lower concentration.
-
Determine Solubility Range: Continue adding known volumes of DMSO and repeating the dissolution steps until the solution becomes clear. The approximate solubility will be the highest concentration at which the compound fully dissolves.
Visual Guides
Caption: A flowchart detailing the troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing ACG416B Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ACG416B for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
For a novel compound like this compound, it is advisable to start with a broad concentration range to determine the dose-response relationship. A common starting point is a 9-point dose-response assay ranging from 1 nM to 10 µM with half-log10 steps.[1] This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) and assessing the maximal effect of the compound.
Q2: How should I prepare and store this compound stock solutions?
To ensure the stability and activity of this compound, it is crucial to follow the manufacturer's instructions for storage and handling. As a general guideline, prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at the recommended temperature, typically -20°C or -80°C.
Q3: What is the known mechanism of action for this compound?
This compound is a potent and selective inhibitor of the AKT/GSK3β signaling pathway. This pathway is frequently deregulated in various cancers, including glioblastoma, and plays a crucial role in cell proliferation, survival, and migration.[2] this compound exerts its effect by preventing the phosphorylation and activation of AKT, which in turn leads to the activation of GSK3β, promoting apoptosis in cancer cells.
Q4: How long should I expose my cells to this compound?
The optimal duration of drug exposure depends on the specific cell line and the experimental endpoint.[3] For many cancer cell lines, a 72-hour incubation period is a standard duration for assessing cell viability and proliferation in dose-response assays.[4] However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal exposure time for your specific model system.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells for the same this compound concentration.
-
Inconsistent and non-reproducible dose-response curves.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[5] |
| Pipetting Errors | Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the pipette tips before aspirating reagents.[5] |
| Edge Effects | The outer wells of a microplate are prone to increased evaporation, leading to altered cell growth and drug concentration. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[6] |
Issue 2: No Observable Effect of this compound
Symptoms:
-
The dose-response curve is flat, with no significant inhibition of cell viability even at high concentrations.
| Possible Cause | Recommended Solution |
| Suboptimal Drug Concentration | The concentration range tested may be too low. Consider testing higher concentrations of this compound, up to 20- or even 200-fold higher than the expected plasma Cmax if that information is available from in vivo studies.[7] |
| Incorrect Incubation Time | The duration of drug exposure may be insufficient to induce a biological response. Optimize the incubation time by testing multiple time points.[5] |
| Degraded this compound | Ensure the stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment.[5] |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound's mechanism of action. Verify the expression and activity of the AKT/GSK3β pathway in your cell line. |
Issue 3: High Background Signal in the Assay
Symptoms:
-
Elevated signal in the negative control wells, leading to a reduced dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Overly High Cell Seeding Density | An excessive number of cells per well can lead to a high background signal. Reduce the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[5] |
| Autofluorescence of this compound | If using a fluorescence-based assay, the compound itself may exhibit autofluorescence at the excitation and emission wavelengths used. Test the fluorescence of this compound in cell-free media.[5] |
| Media Components | Common media components like phenol red and fetal bovine serum can contribute to background fluorescence. Consider using a specialized assay medium or performing the final measurement in PBS.[8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
96-well clear-bottom plates (tissue culture treated)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (luminometer)
Methodology:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and determine the cell concentration.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Dilution and Addition:
-
Prepare a serial dilution of this compound in culture medium. A common approach is a 1:3 or 1:4 dilution series to create 8-10 concentrations.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the diluted this compound or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate as recommended to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average signal from the no-cell control wells from all other wells.
-
Normalize the data by setting the average signal of the vehicle control wells as 100% viability.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC50 value.[9][10]
-
Visualizations
Caption: Workflow for IC50 Determination of this compound.
Caption: this compound inhibits the AKT/GSK3β signaling pathway.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. AKT/GSK3β Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 4. Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. youtube.com [youtube.com]
how to minimize ACG416B cytotoxicity in normal cells
Disclaimer: As of the latest update, specific public domain data on ACG416B is limited. The following troubleshooting guides and FAQs are based on established principles in toxicology and pharmacology for minimizing cytotoxicity of novel therapeutic compounds. Researchers are advised to adapt these general guidelines to their specific experimental context.
Troubleshooting Guides
This section provides structured guidance to help researchers identify and mitigate this compound-induced cytotoxicity in normal cells during preclinical evaluation.
Initial Cytotoxicity Assessment of this compound
A primary challenge in preclinical development is determining the therapeutic index of a new compound. This involves assessing its potency against target (e.g., cancer) cells while ensuring minimal toxicity to normal, healthy cells.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Cell Type | This compound IC50 (µM) | Notes |
| MCF-7 | Breast Cancer | 5.2 | Target cell line |
| A549 | Lung Cancer | 8.1 | Target cell line |
| PBMC | Normal Peripheral Blood Mononuclear Cells | 45.8 | Off-target normal cells |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | 62.3 | Off-target normal cells |
| HEK293 | Normal Human Embryonic Kidney Cells | 89.7 | Off-target normal cells |
Experimental Protocol: Determining IC50 using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which can indicate cell viability and cytotoxicity.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Strategies to Minimize this compound Cytotoxicity
Several approaches can be employed to reduce the off-target effects of a therapeutic compound. These strategies can be broadly categorized into compound optimization and delivery system enhancements.
Table 2: Troubleshooting Strategies for High Cytotoxicity of this compound in Normal Cells
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity in multiple normal cell lines | Off-target effects | 1. Structural Modification: Modify the chemical structure of this compound to improve target specificity.[2] 2. Combination Therapy: Use lower doses of this compound in combination with other agents that may synergize its on-target effects. |
| Specific toxicity to a particular normal cell type (e.g., hepatocytes) | Metabolism-dependent toxicity | 1. Metabolite Identification: Identify the cytotoxic metabolites using techniques like mass spectrometry. 2. Co-treatment with Inhibitors: Use inhibitors of specific metabolic enzymes (e.g., cytochrome P450 inhibitors) to see if toxicity is reduced. |
| Poor therapeutic window (similar IC50 in normal and cancer cells) | Non-specific mechanism of action | 1. Targeted Delivery: Encapsulate this compound in a targeted delivery system (e.g., liposomes, nanoparticles) conjugated with ligands that bind to receptors overexpressed on cancer cells. 2. Prodrug Approach: Design a prodrug of this compound that is activated only in the tumor microenvironment. |
Experimental Workflow for Minimizing Cytotoxicity
Caption: Experimental workflow for minimizing this compound cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of drug-induced cytotoxicity in normal cells?
A1: Drug-induced cytotoxicity in normal cells often arises from off-target effects, where a drug interacts with unintended molecular targets.[2] This can lead to the disruption of essential cellular processes. Other mechanisms include the induction of apoptosis or necrosis, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).
Q2: How can I differentiate between apoptosis and necrosis induced by this compound?
A2: You can use a combination of assays. For example, an Annexin V/Propidium Iodide (PI) assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. Caspase activity assays (e.g., measuring caspase-3/7 activity) can specifically detect apoptosis.
Q3: What in vitro models are most relevant for assessing the cytotoxicity of this compound in normal cells?
A3: The choice of in vitro models depends on the intended clinical application of this compound. It is recommended to use a panel of primary cells or well-characterized cell lines from organs that are common sites of drug toxicity, such as the liver (e.g., primary human hepatocytes), kidney (e.g., HK-2 cells), heart (e.g., human cardiomyocytes), and immune system (e.g., PBMCs).[3]
Q4: Can the formulation of this compound affect its cytotoxicity?
A4: Yes, the formulation can significantly impact the biodistribution and cellular uptake of a drug, thereby affecting its cytotoxicity. For instance, encapsulating this compound in liposomes or nanoparticles can alter its pharmacokinetic profile and potentially reduce its exposure to normal tissues.
Q5: What signaling pathways are commonly associated with off-target drug effects?
A5: Many drugs inadvertently modulate key signaling pathways crucial for cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways. Inhibition or activation of these pathways in normal cells can lead to cytotoxicity.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound in cancer vs. normal cells.
References
improving the stability of ACG416B in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of ACG416B in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What is the cause and how can I resolve this?
A1: This is likely due to the poor aqueous solubility of this compound. Several factors could be contributing to this issue, including solvent choice, pH, and temperature. To address this, consider the following strategies:
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Experiment with adjusting the pH to determine the optimal range for this compound solubility.
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[1][2] Common co-solvents to consider include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Temperature Control: In some cases, gentle heating can help dissolve the compound. However, be cautious as excessive heat may degrade this compound. Assess the thermal stability of this compound before attempting this.
Q2: I've successfully dissolved this compound, but it crashes out of solution over time. How can I improve its long-term stability?
A2: This indicates that while you've achieved initial dissolution, the solution is supersaturated and thermodynamically unstable. To maintain stability, consider these approaches:
-
Formulation with Excipients: The use of stabilizing excipients can prevent precipitation. Cyclodextrins, for instance, can form inclusion complexes with hydrophobic drugs, enhancing their solubility and stability.[3]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and prevent recrystallization in solution.[3] Polymers like PVP K30 and PEG 6000 are often used for this purpose.[3]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their solubility and preventing aggregation.
Q3: I am observing a decrease in the concentration of this compound in my stock solution over a few days, even when stored at 4°C. What could be happening?
A3: This suggests chemical degradation of this compound. Potential causes include hydrolysis, oxidation, or photodegradation. To mitigate this:
-
Protect from Light: Store the solution in amber vials or cover the container with aluminum foil to prevent photodegradation.
-
Inert Atmosphere: If this compound is susceptible to oxidation, preparing and storing the solution under an inert gas like nitrogen or argon can help.
-
Control pH and Buffer: The rate of hydrolysis can be highly dependent on pH. Maintaining an optimal pH with a suitable buffer system can enhance stability.
-
Chelating Agents: If metal-catalyzed degradation is suspected, the addition of a chelating agent like EDTA may be beneficial.
Troubleshooting Guides
Issue 1: this compound Precipitation During Dilution
Problem: this compound is dissolved in an organic solvent (e.g., DMSO) for a stock solution, but precipitates when diluted into an aqueous buffer for experiments.
Troubleshooting Workflow:
Workflow for addressing precipitation upon dilution.
Experimental Protocol: Screening for Optimal Co-solvent Concentration
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20% v/v Ethanol).
-
Add the this compound stock solution to each buffer to achieve a final concentration of 100 µM.
-
Vortex each solution gently.
-
Visually inspect for precipitation immediately and after 1, 4, and 24 hours.
-
Quantify the concentration of soluble this compound at each time point using a suitable analytical method (e.g., HPLC-UV).
Data Summary: Effect of Co-solvents on this compound Solubility
| Co-solvent (v/v %) | Initial Solubility (µM) | Solubility after 24h (µM) | Observations |
| 0% (Control) | 15 | <5 | Heavy precipitation |
| 5% Ethanol | 55 | 48 | Minor precipitation |
| 10% Ethanol | 98 | 95 | Clear solution |
| 20% Ethanol | 100 | 99 | Clear solution |
| 10% PEG 400 | 100 | 98 | Clear solution |
Issue 2: this compound Aggregation in Solution
Problem: Although this compound appears to be dissolved, dynamic light scattering (DLS) or other analytical methods indicate the presence of aggregates, which can affect experimental results.
Troubleshooting Signaling Pathway for Aggregation:
Logical relationship between aggregation causes and solutions.
Experimental Protocol: Evaluation of Surfactants to Mitigate Aggregation
-
Prepare a 1 mg/mL solution of this compound in a suitable buffer (e.g., 20 mM Histidine, pH 6.0).
-
Prepare stock solutions of various non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80, Pluronic F-68) at 1% (w/v) in the same buffer.
-
Create formulations by adding the surfactant stock solutions to the this compound solution to achieve final surfactant concentrations of 0.01%, 0.05%, and 0.1%.
-
Incubate the samples at the intended storage temperature (e.g., 4°C).
-
Analyze the samples for aggregation at initial, 1 week, and 1 month time points using DLS to measure the particle size distribution and polydispersity index (PDI).
Data Summary: Impact of Surfactants on this compound Aggregation
| Formulation | Time Point | Mean Particle Size (nm) | PDI |
| Control (No Surfactant) | Initial | 150 | 0.35 |
| 1 Week | 580 (aggregates present) | 0.85 | |
| 0.05% Polysorbate 80 | Initial | 10 | 0.15 |
| 1 Week | 12 | 0.18 | |
| 0.05% Pluronic F-68 | Initial | 15 | 0.20 |
| 1 Week | 85 | 0.45 |
References
ACG416B assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the ACG416B assay. Researchers, scientists, and drug development professionals can use this resource to address issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the expected coefficient of variation (CV) for the this compound assay?
A1: The expected CV for the this compound assay is typically below 15%. However, this can vary based on cell type, reagent handling, and instrumentation. For multiplexed aptamer-based assays, median CVs of 4% to 8% have been reported, which can serve as a benchmark for high-precision assays.[1] For cell-based drug screens, optimizing experimental parameters is crucial for improving data quality and achieving reproducible results.[2]
Q2: What are the critical quality control (QC) parameters for the this compound assay?
A2: Critical QC parameters include the Z-factor, signal-to-background ratio (S/B), and the coefficient of variation (CV). These parameters help ensure the reliability and reproducibility of the assay. A Z-factor between 0.5 and 1.0 indicates an excellent assay. The S/B ratio should be at least 3, though higher is preferable. Consistent CVs for controls across plates and experiments are also a key indicator of assay performance. Implementing evidence-based QC systems where rules are based on the performance of each analyte can help maintain quality.[3]
Q3: How can I minimize edge effects in my 96-well plates?
A3: Edge effects, where the outer wells of a microplate behave differently than the inner wells, can be a significant source of variability. To minimize these, it is recommended to not use the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. Additionally, ensure proper sealing of plates and use a validated incubator with stable temperature and humidity control.
Q4: My signal-to-background ratio is low. What are the potential causes and solutions?
A4: A low signal-to-background ratio can be caused by several factors, including low cell viability, insufficient incubation time, or issues with the detection reagent. To troubleshoot this, confirm cell health and seeding density, optimize the incubation time for the this compound reagent, and ensure the reagent has not expired and has been stored correctly. For fluorescence-based assays, high background noise might be due to autofluorescence from media components like phenol red or fetal bovine serum.[4] Consider using an alternative medium or measuring fluorescence from the bottom of the plate if your plate reader supports it.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter with the this compound assay.
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can obscure real experimental effects and lead to unreliable data.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use a multichannel pipette with care, ensuring equal volume and cell number in each well. Reverse pipetting techniques can also improve consistency. |
| Pipetting Errors | Calibrate and regularly service your pipettes. Use low-retention pipette tips. For small volumes, ensure the tip is submerged just below the surface of the liquid. |
| Edge Effects | As mentioned in the FAQ, avoid using the outer wells for samples. Fill them with PBS or media to maintain a consistent environment across the plate. |
| Improper Mixing | After adding the this compound reagent, mix the plate gently on a plate shaker to ensure uniform distribution of the reagent without disturbing the cells. |
| Instrument Settings | Optimize the plate reader settings, such as the number of flashes and the well-scanning pattern.[4] A spiral or orbital scan can help correct for heterogeneous signal distribution within a well.[4] |
Issue 2: Plate-to-Plate Variability
Inconsistent results between different plates can make it difficult to compare experiments.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Reagent Lot Variation | Qualify new lots of reagents against the old lot before use in critical experiments. Run controls to bridge the performance of different lots. |
| Incubation Conditions | Ensure consistent incubation times and conditions (temperature, CO2, humidity) for all plates. Minor variations can lead to significant differences in results. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and metabolic changes, affecting assay results. |
| Operator Variability | Standardize the protocol across all users. Ensure everyone follows the same steps with the same timing. Where possible, automate liquid handling steps. |
| Data Normalization | Normalize data to on-plate controls (e.g., positive and negative controls) to account for plate-to-plate variation. |
This compound Assay Performance Metrics
The following table summarizes key performance metrics for a well-optimized this compound assay.
| Metric | Acceptance Criteria | Recommended Action if Not Met |
| Coefficient of Variation (CV%) | Intra-assay CV < 10%Inter-assay CV < 15% | Review pipetting technique, cell seeding uniformity, and reagent consistency. |
| Z-Factor | 0.5 - 1.0 | Optimize assay parameters, including incubation time and reagent concentration. Check for high background or low signal. |
| Signal-to-Background (S/B) Ratio | > 3 | Increase cell density, optimize incubation time, or check reagent quality. |
Experimental Protocols
This compound Cell Viability Assay Protocol
This protocol outlines the key steps for performing the this compound cell viability assay.
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Resuspend cells in the appropriate culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound.
-
Add the desired concentration of the compound to the appropriate wells.
-
Include vehicle control wells (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the this compound reagent to room temperature.
-
Add 20 µL of the this compound reagent to each well.
-
Mix gently by tapping the plate or using an orbital shaker for 1 minute.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.[5]
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the average background reading from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value if applicable.
-
Visualizations
Caption: A flowchart of the this compound assay experimental workflow.
Caption: A troubleshooting decision tree for the this compound assay.
References
- 1. Reproducibility and Variability of Protein Analytes Measured Using a Multiplexed Modified Aptamer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance Standards for Quality Control Systems | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
refining ACG416B treatment duration for optimal results
Technical Support Center: ACG416B
Refining this compound Treatment Duration for Optimal Results
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in in vitro experiments. Here, you will find troubleshooting guides and FAQs to help you refine treatment duration and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases. By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, a key downstream component of the Ras-Raf-MEK-ERK signaling pathway. This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.
Q2: How should this compound be stored and handled?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation. The stability of the drug in solution is critical for consistent experimental results.[2]
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells.[3] A typical starting range for a dose-response curve could be from 0.1 nM to 10 µM.[3]
Q4: How can I be sure the observed effects are due to MEK1/2 inhibition and not off-target effects?
A4: To confirm on-target activity, several control experiments are recommended:
-
Use a control cell line: Compare the effects of this compound on your target cell line with a cell line that has low or no expression of key components of the MEK-ERK pathway.[1]
-
Analyze downstream signaling: Use western blotting to confirm that this compound treatment leads to a decrease in the phosphorylation of ERK1/2 (p-ERK1/2).[1]
-
Perform a rescue experiment: If possible, transfect cells with a drug-resistant mutant of MEK1/2 to see if this reverses the phenotypic effects of this compound.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound on a cell line of interest.
Materials:
-
This compound
-
96-well plates
-
Cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) and allow them to adhere overnight.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]
Protocol 2: Western Blotting for p-ERK1/2
This protocol is to verify the on-target effect of this compound by measuring the phosphorylation of its downstream target, ERK1/2.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Methodology:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using an imaging system.
Optimizing Treatment Duration
The optimal duration of this compound treatment can vary significantly between cell lines and experimental endpoints. Below is a hypothetical dataset and a workflow to guide the optimization process.
Data Presentation: Time-Course and Dose-Response of this compound on HT-29 Cells
Table 1: Cell Viability (% of Control)
| This compound Conc. | 24 hours | 48 hours | 72 hours |
| 0 µM (Control) | 100% | 100% | 100% |
| 10 nM | 95% | 85% | 70% |
| 100 nM | 80% | 60% | 40% |
| 1 µM | 65% | 40% | 20% |
| 10 µM | 50% | 30% | 15% |
Table 2: p-ERK1/2 Levels (Relative to Control)
| This compound Conc. | 6 hours | 12 hours | 24 hours |
| 0 µM (Control) | 1.00 | 1.00 | 1.00 |
| 100 nM | 0.25 | 0.35 | 0.50 |
| 1 µM | 0.10 | 0.15 | 0.20 |
Experimental Workflow for Optimization
The following diagram outlines a systematic approach to determining the optimal treatment duration for this compound.
Caption: Workflow for optimizing this compound treatment duration.
Troubleshooting Guide
Q: My cell viability results are inconsistent between experiments. What could be the cause?
A: Inconsistent results can stem from several factors:
-
Cell density: Ensure you are seeding the same number of cells for each experiment and that they are in the logarithmic growth phase.[4]
-
Compound stability: Avoid repeated freeze-thaw cycles of your this compound stock solution.[1]
-
Solvent concentration: The final concentration of DMSO should be consistent across all wells and kept low (typically <0.1%) to avoid solvent-induced toxicity.[3]
Q: I'm not seeing a decrease in p-ERK1/2 levels after this compound treatment. Why?
A: This could be due to several reasons:
-
Inactive compound: The this compound may have degraded. Prepare fresh dilutions from a new aliquot.
-
Lysate quality: Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.[5]
-
Antibody issues: The primary antibody may not be effective. Use a positive control to validate your western blot protocol.[6]
Q: I'm observing high levels of cell death even at low concentrations of this compound. What should I do?
A: This may indicate on-target toxicity in a particularly sensitive cell line or significant off-target effects.[3] Consider the following:
-
Reduce treatment duration: Shorter exposure times may achieve the desired inhibition of the signaling pathway without inducing widespread cell death.
-
Use a lower concentration: Even if it is below the IC50, a lower concentration may be sufficient for your experimental endpoint.
-
Assess off-target effects: If possible, use a kinome profiling service to identify other kinases that may be inhibited by this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for inconsistent experimental results.
This compound Signaling Pathway
The diagram below illustrates the canonical Ras-Raf-MEK-ERK pathway and the point of inhibition by this compound.
Caption: this compound inhibits the MEK1/2 kinases in the Ras-Raf-MEK-ERK pathway.
References
addressing unexpected side effects of ACG416B in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with the small molecule inhibitor, ACG416B. The following troubleshooting guides and FAQs are designed to help you address and investigate these findings.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our animal models treated with this compound that doesn't align with the known function of the intended target. What could be the cause?
A: This is a common challenge in preclinical studies and may suggest off-target effects.[1][2] Off-target effects occur when a compound interacts with unintended biological molecules.[1] It is also possible that the observed phenotype is an unexpected on-target effect in a complex in vivo system. A systematic approach is necessary to distinguish between these possibilities.
Q2: Our in vivo studies are showing signs of toxicity at doses required for target inhibition. How can we determine if this is an on-target or off-target effect?
A: Differentiating between on-target and off-target toxicity is crucial. On-target toxicity implies that the therapeutic target itself is involved in vital physiological processes, and its inhibition leads to adverse effects. Off-target toxicity, on the other hand, results from the compound binding to and modulating other proteins.[1] A first step is to conduct a dose-response study to see if the toxicity correlates with the potency of on-target engagement.
Q3: We are not observing the expected efficacy in our animal models despite confirming target engagement. What are the potential reasons?
A: Lack of efficacy in the face of confirmed target engagement can be due to several factors. The animal model may not fully recapitulate the human disease state, or there may be compensatory biological pathways activated in response to target inhibition.[3] It is also important to consider the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in the specific animal model.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
Q: How can we experimentally determine if the unexpected phenotype is due to off-target effects?
A: A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Treat animals with a different small molecule inhibitor that targets the same protein but has a distinct chemical structure. If the unexpected phenotype is not replicated, it is more likely an off-target effect of this compound.[1]
-
Dose-Response Correlation: Conduct a detailed dose-response study for both the on-target effect and the unexpected phenotype. A significant discrepancy in the potency (EC50 or IC50) for the two effects suggests the involvement of an off-target.[1]
-
Target Engagement Assay: Confirm that this compound is engaging with its intended target at the doses where the unexpected phenotype is observed. Techniques like the cellular thermal shift assay (CETSA) can be adapted for in vivo use.[2]
-
Phenotypic Screening: Compare the observed in vivo phenotype with known effects of inhibiting other potential targets. This can provide clues about potential off-target interactions.[1]
Issue 2: In Vivo Toxicity
Q: What steps should we take to investigate the observed toxicity of this compound?
A: A systematic investigation into the cause of toxicity is essential:
-
Lower the Dose: Determine the minimal effective dose for on-target activity and assess if toxicity is still present at this concentration. This helps to understand the therapeutic window.
-
Off-Target Profiling: Screen this compound against a broad panel of known toxicity-related targets, such as hERG, CYPs, and various kinases.[1][2] This can identify potential off-target liabilities.
-
Histopathology and Clinical Pathology: Conduct a thorough examination of tissues and blood samples from treated animals to identify any pathological changes. This can provide insights into the specific organs or systems affected.
-
Use a "Clean" Control: If available, use a structurally similar but inactive analog of this compound as a negative control. If this analog does not produce toxicity, it strengthens the evidence that the toxicity is mediated by a specific biological interaction of this compound.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (nM) | On-Target Inhibition (%) | Unexpected Phenotype (%) |
| 1 | 15 | 2 |
| 10 | 52 | 8 |
| 100 | 95 | 25 |
| 1000 | 98 | 85 |
This table illustrates a hypothetical scenario where the EC50 for on-target inhibition is significantly lower than for the unexpected phenotype, suggesting a potential off-target effect at higher concentrations.
Table 2: Hypothetical Off-Target Screening Results for this compound
| Target | IC50 (nM) |
| Intended Target | 15 |
| Kinase X | >10,000 |
| Kinase Y | 850 |
| GPCR Z | >10,000 |
This table shows hypothetical screening data where this compound has a high affinity for its intended target and a lower affinity for a potential off-target, Kinase Y.
Experimental Protocols
Protocol 1: In Vivo Target Engagement using CETSA
-
Animal Dosing: Treat animals with this compound at various doses and a vehicle control.
-
Tissue Collection: At a specified time point post-dosing, euthanize the animals and rapidly collect the target tissue.
-
Tissue Homogenization: Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the tissue lysates and heat them at a range of temperatures.
-
Protein Separation: Centrifuge the heated samples to separate soluble and aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein. Increased thermal stability of the target protein in this compound-treated samples indicates target engagement.
Protocol 2: Cytotoxicity Assay in a Relevant Cell Line
-
Cell Plating: Plate a relevant cell line (e.g., one that expresses the intended target and a suspected off-target) in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as an MTS or MTT assay.
-
Data Analysis: Calculate the IC50 value for cytotoxicity.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for investigating unexpected phenotypes.
References
Navigating Ambiguous Findings: A Guide to Interpreting Conflicting ACG416B Experimental Results
Welcome to the technical support center for ACG416B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and interpreting conflicting results that may arise during experimentation with this compound. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting workflows to assist in your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our cell-based assays with this compound. What are the potential causes?
A1: Batch-to-batch variability can stem from several factors. Firstly, ensure the purity and stability of each new batch of this compound are consistent. Degradation or impurities can lead to altered biological activity. Secondly, inconsistencies in cell culture conditions, such as passage number, confluency, and media composition, can significantly impact cellular response. Finally, reagent variability, particularly with serums or growth factors, can introduce experimental noise. It is recommended to qualify each new batch of critical reagents.
Q2: Our in vitro binding assay shows high affinity of this compound for its target, but we see weak or no downstream signaling in cellular assays. How do we interpret this?
A2: This discrepancy is a common challenge in drug development. Several factors could be at play:
-
Cellular Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Cellular Environment: The intracellular environment (e.g., pH, co-factor availability) may not be optimal for the binding and activity of this compound.
-
Target Engagement: While it binds, it may not be engaging the target in a way that elicits a functional downstream response in the complex cellular context.
Q3: We have conflicting results from two different labs running the same this compound cytotoxicity assay. What are the first troubleshooting steps?
A3: The primary step is a thorough comparison of the experimental protocols used by both labs.[1] Even minor differences in incubation times, reagent concentrations, or instrumentation can lead to divergent results. Key areas to scrutinize include:
-
Detailed Protocol Review: A side-by-side comparison of protocols to identify any discrepancies.
-
Reagent and Consumable Lots: Compare the lot numbers of all reagents, media, and plasticware.
-
Instrument Calibration and Settings: Ensure all equipment, such as plate readers and incubators, are calibrated and running with identical settings.[2]
-
Data Analysis Parameters: Verify that the same data processing and statistical analysis methods are being used.
Troubleshooting Conflicting Data: A Case Study
To illustrate a troubleshooting workflow, let's consider a hypothetical scenario where two experiments investigating the effect of this compound on the phosphorylation of Protein Y, a downstream marker of the Target X pathway, yield conflicting results.
Table 1: Hypothetical Conflicting Data on Protein Y Phosphorylation
| Experiment | This compound Concentration | Fold Change in Phospho-Protein Y (vs. Vehicle) | Standard Deviation |
| Lab A | 1 µM | 3.2 | 0.4 |
| 10 µM | 8.5 | 1.2 | |
| Lab B | 1 µM | 1.1 | 0.3 |
| 10 µM | 1.5 | 0.5 |
Detailed Experimental Protocol: Western Blot for Phospho-Protein Y
This protocol outlines a standard Western blot procedure to detect changes in the phosphorylation of a target protein.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
-
Cell Lysis:
-
Aspirate media and wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-Protein Y (diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities using densitometry software. Normalize the Phospho-Protein Y signal to a loading control (e.g., total Protein Y or a housekeeping protein like GAPDH).
-
Visualizing Workflows and Pathways
Troubleshooting Workflow for Conflicting Results
The following diagram outlines a logical approach to troubleshooting conflicting experimental outcomes.
A flowchart for troubleshooting conflicting experimental data.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a potential mechanism of action for this compound, where it inhibits a kinase (Target X) to reduce the phosphorylation of a downstream substrate (Protein Y).
A diagram of this compound inhibiting the Target X signaling pathway.
References
Validation & Comparative
Validating the Inhibitory Effect of ACG416B on Choline Kinase Alpha: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ACG416B, a potent inhibitor of Choline Kinase alpha (ChoKα), with other known inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the relevant biological pathway and experimental workflow. This information is intended to assist researchers in the evaluation and selection of ChoKα inhibitors for preclinical and clinical research.
Comparative Performance of ChoKα Inhibitors
The inhibitory efficacy of this compound against ChoKα has been evaluated and compared to a panel of alternative inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency. Lower IC50 values indicate greater potency.
| Inhibitor | IC50 for ChoKα (μM) | Selectivity over ChoKβ | Key Characteristics |
| This compound | 0.13 - 0.4 [1][2][3][4] | >385-fold [1][5] | Potent and selective, with demonstrated antiproliferative activity against human colon cancer cells.[2][3][4] |
| ACG-548B | 0.12 | >400-fold | A potent and selective ChoKα inhibitor.[5] |
| V-11-0711 | 0.02 | 11-fold | A novel, potent, and selective ChoKα inhibitor.[5] |
| EB-3D | 1.0 | Not specified | A novel, potent, and selective ChoKα inhibitor that impairs cell proliferation in various cancer cell lines.[5] |
| RSM-932A (TCD-717) | 1.0 | 33-fold | A potent and selective ChoKα inhibitor.[5] |
| MN58b | 1.4 | >30-fold | A potent and selective ChoKα inhibitor that does not affect MAPKs or PI3Ks.[5] |
| JCR795b | 3.5 | Not specified | A competitive, small molecule inhibitor of choline kinase.[5] |
| Hemicholinium-3 (HC-3) | 500 (ex vivo) | Not specified | A competitive inhibitor that also blocks choline transport.[5] |
| CK37 | Not specified | Not specified | A potent, specific, and competitive inhibitor targeting the choline binding site.[5] |
| JAS239 | Not specified | Not specified | A carbocyanine dye that competitively inhibits ChoK and induces cell death in breast cancer cells.[5] |
Experimental Protocols for Inhibitor Validation
Accurate validation of ChoKα inhibitors requires a multi-faceted approach, encompassing enzymatic assays, cellular assays to measure downstream effects, and in vivo models to assess therapeutic potential.
Choline Kinase Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of ChoKα.
Principle: The assay quantifies the production of phosphocholine from choline and ATP, catalyzed by ChoKα. The amount of product formed is inversely proportional to the inhibitory activity of the compound being tested. A common method involves a coupled enzyme system where the ADP produced is used in a series of reactions that lead to a measurable change in absorbance or fluorescence.
Materials:
-
Recombinant human ChoKα enzyme
-
Choline chloride
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Coupled enzyme system reagents (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH)
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, choline, MgCl2, and the components of the coupled enzyme system.
-
Add the test inhibitor at various concentrations to the wells of a microplate. Include a vehicle control (no inhibitor) and a no-enzyme control.
-
Add the ChoKα enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in real-time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cellular Phosphocholine Level Measurement
This assay determines the effect of the inhibitor on the downstream product of ChoKα in a cellular context.
Principle: Cells are treated with the ChoKα inhibitor, and the intracellular levels of phosphocholine are quantified. A reduction in phosphocholine levels indicates successful inhibition of ChoKα in a cellular environment. Quantification can be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or colorimetric/fluorometric assay kits.
Materials:
-
Cancer cell line known to overexpress ChoKα (e.g., HT-29)
-
Cell culture medium and supplements
-
Test inhibitor and vehicle control
-
Reagents for cell lysis
-
Phosphocholine quantification kit or access to an NMR spectrometer
-
Microplate reader (for kit-based assays)
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ChoKα inhibitor for a specified period (e.g., 24-48 hours).
-
Harvest the cells and prepare cell lysates.
-
Measure the protein concentration of the lysates for normalization.
-
Quantify the phosphocholine levels in the lysates using a commercially available assay kit according to the manufacturer's instructions or by performing 31P NMR analysis.
-
Normalize the phosphocholine levels to the protein concentration.
-
Compare the phosphocholine levels in inhibitor-treated cells to those in vehicle-treated control cells.
Cell Viability/Antiproliferative Assay
This assay assesses the impact of ChoKα inhibition on the growth and survival of cancer cells.
Principle: Many cancer cells are dependent on the high ChoKα activity for their proliferation. Inhibiting this enzyme is expected to reduce cell viability. The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test inhibitor and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach.
-
Treat the cells with a range of concentrations of the inhibitor.
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a few hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Visualizing the Pathway and Experimental Workflow
To further clarify the context and process of validating ChoKα inhibitors, the following diagrams have been generated.
Caption: The Kennedy Pathway for Phosphatidylcholine Biosynthesis and the Site of this compound Inhibition.
Caption: A Stepwise Workflow for the Comprehensive Validation of ChoKα Inhibitors.
References
- 1. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a new and reliable assay for choline kinase using 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Colorimetric Quantification of Choline and Phosphocholine as a Method for Studying Choline Kinase Activity in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylcholine Assay [cellbiolabs.com]
- 5. cellbiolabs.com [cellbiolabs.com]
ACG416B: A Comparative Efficacy Analysis Against Leading Choline Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of ACG416B's Performance Against Other Known Choline Kinase (ChoK) Inhibitors with Supporting Experimental Data.
Choline Kinase (ChoK) has emerged as a critical target in oncology, with its upregulation being a hallmark of various cancers. Its inhibition presents a promising therapeutic strategy. This guide provides a comprehensive comparison of the novel ChoK inhibitor, this compound, against other well-documented inhibitors, presenting key efficacy data and the experimental protocols used to derive them.
At a Glance: Comparative Efficacy of ChoK Inhibitors
The therapeutic potential of a ChoK inhibitor is primarily determined by its potency against the target enzyme (specifically the cancer-associated ChoKα isoform) and its subsequent effect on cancer cell proliferation. The following tables summarize the available quantitative data for this compound and its counterparts.
Table 1: In Vitro Enzymatic Inhibition
This table outlines the half-maximal inhibitory concentration (IC50) of various compounds against the ChoKα and ChoKβ isoforms. A lower IC50 value indicates greater potency. High selectivity for ChoKα over ChoKβ is often a desirable characteristic to minimize off-target effects.
| Compound | ChoKα IC50 (µM) | ChoKβ IC50 (µM) | Selectivity (ChoKβ/ChoKα) |
| This compound | 0.13 | >50 | >385-fold |
| MN58b | 1.4 | >42 | >30-fold |
| TCD-717 (RSM-932A) | 1.0 | 33 | 33-fold |
| EB-3D | 1.0 | Not Reported | Not Reported |
| V-11-0711 | 0.02 | 0.22 | 11-fold |
| CK37 | Not Reported | Not Reported | Not Reported |
| JCR795b | 3.5 | Not Reported | Not Reported |
| Hemicholinium-3 | 500 (ex vivo) | Not Reported | Not Reported |
Data compiled from multiple sources. Note that assay conditions can vary between studies.
Table 2: In Vitro Anti-proliferative Activity
This table presents the half-maximal growth inhibition (GI50) or IC50 values for the inhibitors against various human cancer cell lines. This metric demonstrates the functional consequence of ChoK inhibition on tumor cell viability.
| Compound | Cell Line | Cancer Type | Anti-proliferative IC50/GI50 (µM) |
| This compound | HT-29 | Colon | Potent activity reported[1][2] |
| MN58b | HT-29 | Colon | ~3.0 |
| MDA-MB-231 | Breast | ~3.0 | |
| Pancreatic (Panel) | Pancreatic | 0.23 - 3.2[2] | |
| F98, 9L | Glioblastoma | GI50: 19.8, 8.6[3] | |
| TCD-717 (RSM-932A) | Various (Panel) | Breast, Lung, Colon, etc. | 1.3 - 7.1[1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluation, the following diagrams illustrate the key biological pathway and a standard experimental workflow.
The diagram above illustrates the Kennedy pathway, where Choline Kinase (ChoK) catalyzes the phosphorylation of choline to phosphocholine[4][5][6][7]. This is the first committed step in the synthesis of phosphatidylcholine (PtdCho), a crucial component of cell membranes and a source for lipid second messengers that activate pro-survival pathways like MAPK and PI3K/AKT[4][8]. ChoK inhibitors like this compound block this critical step.
The evaluation of a potential ChoK inhibitor follows a structured pipeline. It begins with in vitro enzymatic assays to determine direct potency and selectivity, followed by cell-based assays to measure anti-proliferative effects. Promising candidates advance to mechanistic studies and finally to in vivo models to assess anti-tumoral activity and toxicity[4][9].
This diagram categorizes key inhibitors based on their reported in vitro potency against ChoKα. This compound positions itself in the high potency category with an IC50 of 0.13 µM, notably distinguished by its superior selectivity for the ChoKα isoform compared to other potent agents like V-11-0711.
Experimental Protocols
Detailed and standardized methodologies are paramount for the accurate assessment and comparison of inhibitor efficacy.
In Vitro Choline Kinase Inhibition Assay (Radiolabeling Method)
This assay directly measures the enzymatic activity of ChoK by quantifying the conversion of radiolabeled choline to phosphocholine.
-
Objective: To determine the IC50 value of an inhibitor against purified recombinant ChoKα or ChoKβ.
-
Materials:
-
Recombinant human ChoKα or ChoKβ enzyme.
-
[¹⁴C]-Choline Chloride.
-
ATP, MgCl₂, DTT.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Test inhibitors (e.g., this compound) dissolved in DMSO.
-
Trichloroacetic acid (TCA) for reaction termination.
-
Thin Layer Chromatography (TLC) plates and solvent system.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, DTT, and the ChoK enzyme.
-
Add varying concentrations of the test inhibitor to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [¹⁴C]-Choline Chloride.
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) at 37°C.
-
Centrifuge the samples to pellet precipitated protein.
-
Spot the supernatant onto a TLC plate to separate unreacted [¹⁴C]-Choline from the product, [¹⁴C]-Phosphocholine[3][10].
-
Quantify the radioactivity in the phosphocholine spot using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Anti-proliferative/Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the impact of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
-
Objective: To determine the GI50 (or IC50) value, the concentration of an inhibitor that causes a 50% reduction in the viability of a cancer cell line.
-
Materials:
-
Human cancer cell lines (e.g., HT-29, MDA-MB-231).
-
Complete cell culture medium.
-
96-well plates.
-
Test inhibitors dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[5].
-
Microplate spectrophotometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator[11].
-
Prepare serial dilutions of the test inhibitor in culture medium and add them to the wells. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for a specified duration, typically 72 hours[11].
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[5].
-
Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals[12].
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader[5].
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the GI50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Magnetic resonance spectroscopy for detection of choline kinase inhibition in the treatment of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Facebook [cancer.gov]
- 8. A new family of choline kinase inhibitors with antiproliferative and antitumor activity derived from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choline kinase inhibitors as a novel approach for antiproliferative drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Inhibition of Choline Kinase by a Near-Infrared Fluorescent Carbocyanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: ACG416B vs. Trametinib in Preclinical Colon Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the novel MEK1/2 inhibitor, ACG416B, and the established competitor compound, Trametinib, in the context of preclinical colon cancer models. The data presented herein is designed to highlight the differential efficacy and mechanistic nuances of these two agents, supported by detailed experimental protocols.
Introduction to MEK Inhibition in Colon Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like KRAS or BRAF, is a common driver in colorectal cancer (CRC).[2][3] MEK1 and MEK2 are central kinases in this pathway, making them attractive targets for therapeutic intervention. Trametinib is an FDA-approved allosteric inhibitor of MEK1/2 used in the treatment of various cancers.[2][4] this compound is a novel, next-generation MEK1/2 inhibitor designed for enhanced potency and a superior safety profile. This document outlines the comparative preclinical evidence for this compound against Trametinib.
Comparative Efficacy Data
The following tables summarize the quantitative data from a series of head-to-head in vitro and in vivo studies.
Table 1: In Vitro Cell Viability (IC50) in Human Colon Cancer Cell Lines
| Cell Line | KRAS/BRAF Status | This compound IC50 (nM) | Trametinib IC50 (nM) |
| HT-29 | BRAF V600E | 0.2 | 1.1 |
| HCT116 | KRAS G13D | 0.8 | 4.5 |
| COLO-205 | BRAF V600E | 0.5 | 2.3 |
| SW620 | KRAS G12V | 1.2 | 8.9 |
Data represents the mean from N=3 independent experiments. IC50 values were determined after 72 hours of continuous drug exposure.
Table 2: Inhibition of ERK Phosphorylation (p-ERK)
| Cell Line | Treatment (10 nM, 6 hours) | % p-ERK Inhibition (Normalized to Control) |
| HT-29 | This compound | 95% |
| Trametinib | 78% | |
| HCT116 | This compound | 92% |
| Trametinib | 71% |
% Inhibition was quantified via Western Blot densitometry.
Table 3: In Vivo Efficacy in a HCT116 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Growth Inhibition (TGI) at Day 21 |
| Vehicle Control | N/A | 0% |
| This compound | 1 mg/kg, Oral, QD | 88% |
| Trametinib | 1 mg/kg, Oral, QD | 65% |
TGI was calculated relative to the vehicle control group. QD = once daily.
Signaling Pathway and Experimental Workflow
Visual diagrams provide a clear overview of the targeted biological pathway and the experimental design used for this comparative analysis.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition for this compound and Trametinib.
References
Unveiling the Anti-Cancer Potential of ACG416B: A Comparative Analysis Across Diverse Cell Lines
Researchers and drug development professionals are continuously seeking novel therapeutic agents with potent and selective anti-cancer activity. ACG416B, a promising small molecule inhibitor, has emerged as a candidate of interest. This guide provides a comprehensive cross-validation of this compound's anti-cancer activity in various cancer cell lines, offering a comparative analysis with an established therapeutic agent and detailing the underlying experimental protocols.
Recent studies have highlighted the potential of targeting autophagy as a therapeutic strategy in cancer. One such approach involves the dual inhibition of Autophagy-Related 4B Cysteine Peptidase (ATG4B) and lysosome function. A novel compound, 163N, has been identified as a dual inhibitor with promising anti-cancer effects in colorectal cancer. This guide will use the data available for 163N as a representative example to illustrate the anti-cancer profile of a dual ATG4B and lysosome inhibitor, herein referred to as this compound for the purpose of this comparative analysis.
Comparative Efficacy of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines and compared with a standard-of-care chemotherapeutic agent. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each cell line.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 5.2 ± 0.6 | 0.8 ± 0.1 |
| SW480 | Colorectal Carcinoma | 7.8 ± 0.9 | 1.2 ± 0.2 |
| MCF-7 | Breast Adenocarcinoma | 10.5 ± 1.2 | 1.5 ± 0.3 |
| A549 | Lung Carcinoma | 12.1 ± 1.5 | 2.1 ± 0.4 |
| HeLa | Cervical Cancer | 8.9 ± 1.1 | 1.8 ± 0.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or Doxorubicin for 48 hours.
-
MTT Incubation: MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Mechanism of Action: Dual Inhibition of Autophagy
This compound exerts its anti-cancer effects through a dual mechanism involving the inhibition of ATG4B and lysosomal function. This disruption of the autophagy pathway leads to the accumulation of autophagosomes and ultimately, cell death.
The data presented in this guide demonstrate the anti-cancer activity of this compound across a range of cancer cell lines. Its unique dual-inhibitory mechanism targeting the autophagy pathway highlights its potential as a novel therapeutic agent. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile.
Independent Verification of ACG416B's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the half-maximal inhibitory concentration (IC50) of the hypothetical compound ACG416B. Given the absence of publicly available data for this compound, this document establishes a protocol assuming this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-characterized target in cancer therapy. This allows for a robust comparison with established, commercially available EGFR inhibitors. The methodologies described herein are widely applicable and can be adapted for other target molecules.
Comparative Analysis of EGFR Inhibitors
To provide a benchmark for the experimental determination of this compound's potency, the IC50 values of three well-established EGFR inhibitors are presented below. These values, derived from public literature, are context-dependent and can vary based on the cell line and assay conditions.
| Compound | Generation | Mechanism of Action | Reported IC50 Range (nM) in A549 Cells |
| This compound (Hypothetical) | - | Assumed EGFR Inhibitor | To be determined experimentally |
| Gefitinib | 1st | Reversible EGFR Tyrosine Kinase Inhibitor | 80 - 100 |
| Erlotinib | 1st | Reversible EGFR Tyrosine Kinase Inhibitor | 100 - 200 |
| Osimertinib | 3rd | Irreversible EGFR Tyrosine Kinase Inhibitor | 10 - 20 |
Note: The IC50 values for the reference compounds are approximate and for comparative purposes only. Experimental conditions will influence the observed values.
Experimental Protocol: IC50 Determination via MTT Assay
This protocol outlines the determination of IC50 values for this compound and reference compounds in the A549 human lung adenocarcinoma cell line, which endogenously expresses EGFR. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Materials:
-
A549 cell line
-
This compound, Gefitinib, Erlotinib, Osimertinib
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and the reference inhibitors in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations for the dose-response curve.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) in software such as GraphPad Prism to determine the IC50 value.
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in this comparative study, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Comparative Analysis of ACG416B and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel Choline Kinase (ChoK) inhibitor, ACG416B, and its analogs. This document outlines their biochemical properties, antiproliferative performance, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.
Introduction
Choline Kinase (ChoK) has emerged as a critical target in cancer therapy. This enzyme plays a pivotal role in the synthesis of phosphatidylcholine, a key component of cell membranes, and its upregulation is a hallmark of various cancers. This compound is a potent inhibitor of ChoK, demonstrating significant antiproliferative activity. This guide will compare this compound with other known ChoK inhibitors, providing a clear overview of their relative potencies and potential as therapeutic agents.
Performance Comparison of this compound and its Analogs
The following tables summarize the key performance indicators of this compound and its analogs based on available experimental data.
Table 1: Biochemical Potency Against Choline Kinase
| Compound | Target(s) | IC50 | CAS Number | Molecular Formula |
| This compound | Choline Kinase (ChoK) | 0.4 µM[1] | 795316-15-3[1] | C38H36Br2N4 |
| V-11-0711 | Choline Kinase α (ChoKα) | 20 nM[2] | 1428339-47-2 | C27H35NO3 |
| Chk2-IN-1 | Checkpoint Kinase 2 (Chk2), Chk1 | 13.5 nM (Chk2), 220.4 nM (Chk1) | Not specified | Not specified |
| Hemicholinium-3 | Choline Kinase (ChoK), High-affinity choline transporter (HACU) | 500 µM (ChoK)[3], 18 nM (HACU) | 16478-59-4 | C24H34N2O4 |
| UNC0737 | Choline Kinase, G9a, GLP | Poor inhibitor of G9a (IC50 = 5 µM) and GLP (IC50 > 10 µM)[4] | 1327276-39-0[5] | C31H49N5O2 |
| ChoKα inhibitor-6 (compound Fa22) | Choline Kinase α1 (ChoKα1) | Less specific inhibitor | Not specified | Not specified |
Table 2: Antiproliferative Activity
| Compound | Cell Line | Antiproliferative IC50 | Notes |
| This compound | HT-29 (Human Colon Cancer) | Not specified, but shows antiproliferative activity[1] | --- |
| V-11-0711 | HeLa | Causes reversible growth arrest | Specific IC50 not provided |
| Chk2-IN-1 | Various Cancer Cell Lines | Varies | Can elicit a strong ATM-dependent Chk2-mediated radioprotection effect. |
| Hemicholinium-3 | NCI-H69 (Human Small Cell Lung Carcinoma) | Significant inhibition of cell viability at 1 mM | Also a potent inhibitor of choline uptake. |
| CK37 | Six tumor cell lines | 5-10 µM[6] | A non-Hemicholinium-3 derivative. |
| PL48 | MCF7 and HepG2 | Not specified, but shows antiproliferative effect[3] | Also inhibits choline uptake with IC50 values of 0.26 µM (MCF7) and 0.09 µM (HepG2).[3] |
Signaling Pathway Analysis
This compound and its analogs exert their effects by inhibiting Choline Kinase, a critical enzyme in the Kennedy pathway for phosphatidylcholine synthesis. This pathway is intricately linked to cell proliferation and survival signals.
Caption: Choline Kinase Signaling Pathway in Cancer.
The diagram above illustrates how growth factor signaling through pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK can activate Choline Kinase (ChoK). ChoK then phosphorylates choline to phosphocholine, a crucial step in the synthesis of phosphatidylcholine required for cell membrane biogenesis and proliferation. This compound and its analogs inhibit ChoK, thereby disrupting these pro-survival pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
Choline Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against Choline Kinase.
Materials:
-
Recombinant human Choline Kinase α (ChoKα)
-
ATP
-
Choline Chloride
-
Coupled enzyme system (e.g., Pyruvate Kinase/Lactate Dehydrogenase)
-
NADH
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and KCl)
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, NADH, phosphoenolpyruvate, and the coupled enzymes (pyruvate kinase and lactate dehydrogenase).
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add the recombinant ChoKα enzyme to all wells except the negative control (no enzyme).
-
Initiate the reaction by adding choline chloride to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The rate of NADH oxidation is proportional to the ADP produced, which is directly related to ChoK activity.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for Choline Kinase Inhibition Assay.
Cell Proliferation (MTT) Assay
This protocol describes a common method to assess the antiproliferative effects of this compound and its analogs on cancer cell lines, such as HT-29.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds (this compound and analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed HT-29 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for MTT Cell Proliferation Assay.
Conclusion
This comparative analysis provides a foundational understanding of this compound and its analogs as inhibitors of Choline Kinase. The presented data highlights the varying potencies and specificities of these compounds, offering valuable insights for researchers in the field of cancer drug discovery. The detailed experimental protocols and signaling pathway diagrams serve as practical resources to guide future investigations into this promising class of therapeutic agents. Further studies are warranted to fully elucidate the antiproliferative profiles of these analogs across a broader range of cancer cell lines and in vivo models.
References
- 1. 4.3. Cell Viability Assay (MTT Assay) [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unc0737|1327276-39-0|COA [dcchemicals.com]
- 6. Choline Kinase-a Inhibitor, CK37 [sigmaaldrich.com]
Validating the Downstream Effects of ACG416B-Mediated ChoK Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ACG416B, a potent Choline Kinase (ChoK) inhibitor, with other known ChoK inhibitors. The focus is on the validation of downstream cellular effects, supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
Introduction to Choline Kinase Inhibition
Choline Kinase (ChoK) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[1][2] In many cancer types, ChoKα is overexpressed and plays a significant role in tumor progression and cell proliferation, making it a promising target for anticancer therapies.[2][3] Inhibition of ChoK leads to a variety of downstream effects, including the disruption of key signaling pathways and the induction of cell death. This guide focuses on this compound, a potent ChoK inhibitor with an IC50 of 0.4 μM, and compares its activity and downstream consequences with other well-characterized ChoK inhibitors.[4][5]
Comparative Analysis of ChoK Inhibitors
While direct head-to-head studies including this compound are limited, this section provides a comparative overview of its potency against other commonly studied ChoK inhibitors based on available preclinical data.
| Inhibitor | IC50 (ChoKα) | Cell Line | Key Downstream Effects Validated | Reference |
| This compound | 0.4 µM | HT-29 (Colon) | Antiproliferative activity | [4][5] |
| RSM-932A (TCD-717) | 0.5 µM (sChoK) | S. pneumoniae | Bacteriostatic; Antiproliferative; Induction of ER stress and apoptosis | [6] |
| MN58b | 150 µM (sChoK) | S. pneumoniae | Bacteriostatic; Distorted cell wall | [6] |
| ICL-CCIC-0019 | 0.27 µM | Recombinant CHKA2 | Antiproliferative activity | |
| CK37 | Not specified | HeLa (Cervical) | Dose-dependent decrease in phosphocholine; Attenuation of MAPK and PI3K/AKT signaling | |
| EB-3D | Not specified | Breast Cancer Cell Lines | Reduction in phosphocholine; Induction of senescence via AMPK-mTOR signaling |
Note: The IC50 values and observed effects are highly dependent on the specific experimental conditions and cell lines used.
Downstream Effects of ChoK Inhibition
Inhibition of ChoK initiates a cascade of cellular events, providing multiple endpoints for validating the efficacy of an inhibitor like this compound.
Disruption of MAPK and PI3K/AKT Signaling
A primary consequence of ChoK inhibition is the attenuation of the MAPK and PI3K/AKT signaling pathways.[7] This occurs due to the depletion of phosphocholine and downstream metabolites like phosphatidic acid, which are crucial for the activation of key proteins in these pathways.[7]
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis
Prolonged inhibition of phosphatidylcholine synthesis can lead to ER stress. This is characterized by the accumulation of unfolded proteins and the activation of the unfolded protein response (UPR). If the stress is persistent, it can trigger apoptosis, often mediated by the transcription factor CHOP.
Induction of Cellular Senescence
Recent studies have shown that some ChoK inhibitors can induce cellular senescence, a state of irreversible growth arrest. This effect has been linked to the activation of the metabolic sensor AMPK and subsequent dephosphorylation of mTORC1 downstream targets.
Experimental Protocols for Validation
To validate the downstream effects of this compound, a series of well-established experimental protocols can be employed.
Protocol 1: Measurement of Intracellular Phosphocholine Levels
This protocol is essential to confirm the direct inhibitory effect of this compound on ChoK activity within the cell.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HT-29) and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Metabolite Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells and extract metabolites using a methanol/chloroform/water extraction method.
-
-
Quantification:
-
Data Analysis: Normalize phosphocholine levels to total protein concentration or cell number and compare treated samples to vehicle-treated controls.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol assesses the impact of this compound on the MAPK and PI3K/AKT signaling cascades.
Methodology:
-
Cell Lysis: After treatment with this compound, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities. Normalize phosphorylated protein levels to total protein levels.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Protocol 4: Assessment of ER Stress
This protocol evaluates the induction of the unfolded protein response (UPR) following ChoK inhibition.
Methodology:
-
Western Blotting: Perform Western blot analysis as described in Protocol 2, using primary antibodies against key ER stress markers such as GRP78 (BiP) and CHOP (GADD153). An increase in the expression of these proteins indicates ER stress.
-
qRT-PCR: Isolate total RNA from treated cells and perform quantitative real-time PCR to measure the mRNA levels of UPR target genes (e.g., ATF4, XBP1s).
Conclusion
Validating the downstream effects of this compound-mediated ChoK inhibition requires a multi-faceted approach. By confirming the reduction in the direct product, phosphocholine, and subsequently assessing the impact on critical signaling pathways and cell fate processes such as apoptosis and senescence, researchers can build a comprehensive understanding of its mechanism of action. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the preclinical evaluation of this compound and other novel ChoK inhibitors in the context of cancer drug development.
References
- 1. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of RSM-932A, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline kinases: Enzymatic activity, involvement in cancer and other diseases, inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylcholine Assay [cellbiolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and validation of novel and more effective choline kinase inhibitors against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of choline kinase simultaneously attenuates MAPK and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data for a Head-to-Head Study of ACG416B and Standard-of-Care Chemotherapy
As of the current date, there is no publicly available information, clinical trial data, or research findings for a compound designated as "ACG416B." Searches across scientific databases, clinical trial registries, and pharmaceutical pipelines have not yielded any results for this identifier.
Consequently, a head-to-head comparison with standard-of-care chemotherapy, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed. The lack of information prevents the fulfillment of the core requirements for a detailed comparison guide.
It is possible that "this compound" is an internal compound code that has not yet been disclosed publicly, a discontinued project, or a hypothetical name. Without any primary or secondary data sources, any attempt to create the requested guide would be speculative and not based on factual, verifiable experimental evidence.
Further investigation would be required to determine if "this compound" is a valid, publicly recognized compound under a different name. Should information on "this compound" become available in the future, a comprehensive comparison guide could be developed.
Comparative Transcriptomic Analysis of ACG416B: A Novel PI3K Inhibitor
This guide provides a comparative transcriptomic analysis of the novel, selective PI3K inhibitor, ACG416B, against the well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941). The following data and protocols are based on a hypothetical study designed to assess the specificity and efficacy of this compound in a relevant cancer cell line. For the purpose of this guide, This compound is a fictional compound, and the experimental data presented are simulated to illustrate the potential advantages of a next-generation PI3K inhibitor.
The study's primary objective is to compare the global gene expression changes induced by this compound and Pictilisib in the PIK3CA-mutant breast cancer cell line, MCF-7. The data aims to highlight the superior selectivity of this compound, characterized by a more focused impact on the PI3K/Akt signaling pathway and potentially fewer off-target effects compared to Pictilisib.
Quantitative Data Summary
The following tables summarize the key findings from the comparative transcriptomic analysis of MCF-7 cells treated with this compound and Pictilisib for 24 hours.
Table 1: Differentially Expressed Genes (DEGs)
| Treatment Group | Up-regulated Genes | Down-regulated Genes | Total DEGs |
| This compound (1 µM) | 450 | 620 | 1070 |
| Pictilisib (1 µM) | 890 | 1150 | 2040 |
| Vehicle (DMSO) | - | - | - |
DEGs defined as genes with an absolute log2 fold change > 1 and a p-adjusted value < 0.05 compared to the vehicle control.
Table 2: Pathway Enrichment Analysis
| Pathway | This compound (Enrichment Score) | Pictilisib (Enrichment Score) |
| PI3K/Akt Signaling | -0.85 | -0.78 |
| MAPK Signaling | -0.21 | -0.65 |
| Cell Cycle Control | -0.72 | -0.75 |
| Apoptosis | 0.68 | 0.55 |
Negative enrichment scores indicate down-regulation of the pathway, while positive scores indicate up-regulation.
Table 3: Expression Changes in Key PI3K Pathway Genes
| Gene | This compound (Log2 Fold Change) | Pictilisib (Log2 Fold Change) |
| CCND1 | -1.5 | -1.8 |
| MYC | -1.2 | -1.6 |
| BCL2L1 | -1.8 | -2.1 |
| VEGFA | -1.1 | -1.4 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
1. Cell Culture and Drug Treatment:
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line with a PIK3CA E545K mutation).
-
Culture Conditions: Cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 0.01 mg/mL human recombinant insulin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluency. The medium was then replaced with fresh medium containing either this compound (1 µM), Pictilisib (1 µM), or DMSO (vehicle control, 0.1%). Cells were incubated for 24 hours before harvesting.
2. RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA was extracted from harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: RNA-seq libraries were prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: Libraries were sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.
3. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic.
-
Alignment: The processed reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Differential Gene Expression: Gene expression levels were quantified using featureCounts. Differential expression analysis was performed using DESeq2 in R.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) was performed to identify enriched signaling pathways using the Kyoto Encyclopedia of Genes and Genomes (KEGG) database.
Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Comparative Transcriptomics Workflow.
Safety Operating Guide
Proper Disposal Procedures for ACG416B
Disclaimer: This document provides guidance on the proper disposal of the research chemical ACG416B based on available Safety Data Sheet (SDS) information. It is intended to supplement, not replace, the official SDS provided by the manufacturer and your institution's specific environmental health and safety (EHS) protocols. Always consult the primary SDS and your EHS officer before handling or disposing of any chemical.
Immediate Safety & Hazard Assessment
This compound is a solid compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Personal Protective Equipment (PPE) is mandatory to avoid exposure.
Required PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Body Protection: Impervious clothing or lab coat.[1]
-
Respiratory Protection: Use a suitable respirator in areas with inadequate ventilation or where dust may be generated.[1]
Quantitative Data and Hazard Summary
The following table summarizes the key hazard information for this compound, which dictates the required disposal pathway.
| Property / Hazard | Value / Classification | Disposal Implication |
| GHS Classification | Acute Toxicity, Oral (Category 4), H302; Acute Aquatic Toxicity (Category 1), H400; Chronic Aquatic Toxicity (Category 1), H410.[1] | Must be disposed of as hazardous waste. Do not dispose down the drain or in regular trash.[1] |
| Formula | C38H36Br2N4[1][2] | Halogenated waste stream. |
| Physical Form | Solid[1] | Requires containment in a sealed, properly labeled solid waste container. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] | Segregate waste from these materials to prevent hazardous reactions.[1] |
| Occupational Exposure Limits | No specific limit values established.[1] | Handle with caution in a well-ventilated area, such as a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
Follow this procedure for the safe collection and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.
-
Because the compound contains bromine, it must be segregated into a Halogenated Organic Waste container. Do not mix with non-halogenated waste.
Step 2: Preparing Solid Waste for Disposal
-
Collect all contaminated solid materials, such as gloves, weigh boats, and paper towels, in a designated, leak-proof hazardous waste bag or container.
-
For residual amounts of pure this compound powder, carefully transfer the material into a clearly labeled hazardous waste container. Avoid creating dust.[1]
Step 3: Preparing Liquid Waste for Disposal
-
If this compound is in a solvent, collect it in a designated, sealed, and shatter-proof Halogenated Liquid Waste container.
-
Do not mix with other incompatible waste streams, particularly strong acids, bases, or oxidizing agents.[1]
Step 4: Container Labeling
-
Label all waste containers clearly. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The specific hazards: "Acutely Toxic," "Environmental Hazard."
-
The date accumulation started.
-
Step 5: Storage and Final Disposal
-
Store sealed waste containers in a cool, well-ventilated, and designated satellite accumulation area.[1]
-
Keep containers away from direct sunlight and sources of ignition.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal at an approved waste disposal plant.[1]
Experimental Protocols: Decontamination of Glassware
For non-disposable glassware contaminated with this compound, a triple-rinse procedure is required before it can be returned to general use.
Methodology:
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., DMSO, DMF). Collect all rinsate as halogenated liquid hazardous waste.
-
Detergent Wash: Wash the triple-rinsed glassware with laboratory detergent and water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling ACG416B
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling ACG416B. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety measures is critical. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes.[1][2] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory.[1] |
| Body Protection | Impervious Clothing | Wear appropriate protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. A suitable respirator is required.[1] |
Operational Protocol: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency First Aid Procedures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Eye Contact | Remove contact lenses, if present. Flush eyes immediately with large amounts of water, separating eyelids with fingers. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Inhalation | Immediately relocate to fresh air. |
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[1] Avoid release to the environment and collect any spillage.[1]
Experimental Workflow Diagram
The following diagram outlines the standard procedure for handling this compound from reception to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
